Tapcin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H73N11O13S3 |
|---|---|
Molecular Weight |
1300.5 g/mol |
IUPAC Name |
4-[[4-[[4-[[(2S)-4-amino-2-[[2-[2-[2-[4-[[(2S)-2-[[(2S)-2-(3-hydroxytetradecanoylamino)propanoyl]amino]propanoyl]amino]phenyl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]-4-oxobutanoyl]amino]benzoyl]amino]-2-hydroxy-3-propan-2-yloxybenzoyl]amino]benzoic acid |
InChI |
InChI=1S/C64H73N11O13S3/c1-6-7-8-9-10-11-12-13-14-15-44(76)30-52(78)66-36(4)55(80)67-37(5)56(81)68-41-24-18-39(19-25-41)61-74-49(33-89-61)63-75-50(34-91-63)62-73-48(32-90-62)60(85)72-47(31-51(65)77)59(84)70-43-22-16-38(17-23-43)57(82)71-46-29-28-45(53(79)54(46)88-35(2)3)58(83)69-42-26-20-40(21-27-42)64(86)87/h16-29,32-37,44,47,76,79H,6-15,30-31H2,1-5H3,(H2,65,77)(H,66,78)(H,67,80)(H,68,81)(H,69,83)(H,70,84)(H,71,82)(H,72,85)(H,86,87)/t36-,37-,44?,47-/m0/s1 |
InChI Key |
BUHHEYRAHNEHRV-KKBWSXLLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tapcin: A Comprehensive Technical Review of its Mechanism of Action as a Dual Topoisomerase I/II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapcin is a novel synthetic bioinformatic natural product (Syn-BNP) identified through metagenome mining.[1] It is a mixed p-aminobenzoic acid (PABA)-thiazole compound characterized by a rare tri-thiazole substructure.[1] this compound has demonstrated potent in vitro and in vivo antiproliferative activity, positioning it as a promising candidate for anticancer therapeutic development.[1][2] Notably, it exhibits a dual mechanism of action, targeting both topoisomerase I and topoisomerase II, which may offer an advantage in overcoming drug resistance associated with single-target agents.[1][2]
Core Mechanism of Action: Dual Inhibition of Topoisomerase I and II
The primary mechanism of action of this compound is the inhibition of two essential enzymes involved in DNA topology modulation: topoisomerase I (TopI) and topoisomerase II (TopII).[1] These enzymes are critical for cellular processes such as DNA replication and transcription, and their inhibition leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][3]
Topoisomerase I Inhibition: Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks. This compound is believed to stabilize the covalent complex formed between Topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break.
Topoisomerase II Inhibition: Topoisomerase II alters DNA topology by creating and resealing double-strand breaks. This compound interferes with this process, likely by stabilizing the "cleavable complex," where the enzyme is covalently bound to the 5' ends of the broken DNA. This prevents the enzyme from completing its catalytic cycle, leading to the accumulation of double-strand breaks and ultimately, cell death.
The dual inhibitory activity of this compound is a significant feature, as it may reduce the likelihood of cancer cells developing resistance compared to inhibitors that target only one of the topoisomerases.[1][2]
Signaling Pathway and Molecular Interaction
The following diagram illustrates the proposed mechanism of action of this compound at the molecular level, leading to cancer cell death.
Quantitative Data
This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines, with picomolar efficacy.[1][2]
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | Data not available in snippets |
| Other cancer cell lines | Various | Picomolar range[1][2] |
Note: Specific IC50 values for a broad panel of cell lines were mentioned to be in the picomolar range, but detailed tabular data is not available in the provided search results. The activity of this compound has been shown to be comparable to the clinically used topoisomerase I inhibitor, irinotecan, in in vivo models.[1][2]
Experimental Protocols
The following are descriptions of key experiments used to elucidate the mechanism of action of this compound.
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the activity of Topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.
-
Methodology:
-
Supercoiled plasmid DNA is incubated with human Topoisomerase I in a reaction buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C and then stopped.
-
The reaction products are resolved by electrophoresis on an agarose gel.
-
The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
-
Expected Outcome: In the absence of an inhibitor, the supercoiled DNA will be converted to its relaxed form. In the presence of an effective inhibitor like this compound, the relaxation of supercoiled DNA will be inhibited, and the supercoiled form will persist.[4]
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibitory effect of a compound on Topoisomerase II activity.
-
Principle: Topoisomerase II can decatenate, or unlink, the interlocked circles of kinetoplast DNA (kDNA). The catenated kDNA does not migrate far into an agarose gel, while the decatenated, minicircular DNA migrates much faster.
-
Methodology:
-
Kinetoplast DNA (kDNA) is incubated with human Topoisomerase IIα in a reaction buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is terminated, and the products are separated by agarose gel electrophoresis.
-
The gel is stained and visualized.
-
-
Expected Outcome: In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA into minicircles. In the presence of an effective inhibitor like this compound, the decatenation will be inhibited, and the kDNA will remain in its catenated form at the top of the gel.[4]
The following diagram outlines the general workflow for these topoisomerase inhibition assays.
Conclusion
This compound is a potent dual inhibitor of Topoisomerase I and II, representing a promising new class of anticancer agents. Its unique tri-thiazole substructure may contribute to its high affinity for the topoisomerase-DNA complex.[1] The dual-targeting mechanism of action suggests that this compound could be effective against cancers that have developed resistance to therapies targeting a single topoisomerase. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tapcin: A Technical Guide to its Dual Topoisomerase I/II Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tapcin is a potent, synthetically derived natural product that exhibits dual inhibitory activity against human topoisomerase I (Top1) and topoisomerase II (Top2).[1][2] This mixed p-aminobenzoic acid (PABA)-thiazole compound demonstrates significant antiproliferative effects across a range of human cancer cell lines, with IC50 values extending into the picomolar range.[1] Its mechanism of action, targeting both essential nuclear enzymes involved in DNA topology, positions this compound as a promising candidate for anticancer therapeutic development, particularly for cancers that have developed resistance to therapies targeting a single topoisomerase.[1][2] This document provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound's dual inhibitory pathway.
Core Mechanism of Action: Dual Inhibition of Topoisomerase I & II
DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation.[3][4] They function by creating transient single- (Top1) or double-stranded (Top2) breaks in the DNA backbone, allowing for the passage of DNA strands to relieve supercoiling and untangle DNA.[4]
This compound exerts its anticancer effects by acting as a topoisomerase poison, stabilizing the transient cleavage complexes formed between the topoisomerases and DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA strand breaks. These unrepaired breaks can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[4][5] The dual-targeting nature of this compound is significant as it may circumvent resistance mechanisms that can arise from the downregulation or mutation of a single topoisomerase enzyme.[1][2]
Topoisomerase I Inhibition
Topoisomerase I relieves torsional stress in DNA by creating a single-strand break.[4] this compound interferes with the re-ligation step of this process, trapping the enzyme in a covalent complex with the 3'-end of the cleaved DNA.[6] This leads to the formation of single-strand breaks that can be converted into lethal double-strand breaks when encountered by the replication machinery.
Topoisomerase II Inhibition
Topoisomerase II, in contrast, creates transient double-strand breaks to allow for the passage of another DNA duplex. This compound's inhibition of Topoisomerase II also involves the stabilization of the cleavage complex, resulting in the accumulation of double-strand breaks, which are highly cytotoxic to proliferating cells.[5]
Below is a diagram illustrating the general mechanism of this compound's dual inhibition.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: this compound Inhibitory Activity against Topoisomerase I and II
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Topoisomerase I | DNA Relaxation | 203 | [1] |
| Topoisomerase II | DNA Decatenation | 71 | [1] |
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Cancer | pM range | [1] |
| U2-OS | Bone Cancer | pM range | [1] |
| HT-29 | Colorectal Adenocarcinoma | nM range | [1] |
| Additional Lines | Various | nM to pM range | [1] |
Note: Specific pM values for A549 and U2-OS cell lines are not explicitly stated in the provided search results but are described as being in the picomolar range and 500 times more potent than Lapcin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.
Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, the relaxation process is hindered, and the supercoiled form of the DNA is retained. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM spermidine)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol)
-
Agarose gel (e.g., 1%) in TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of this compound (or a fixed concentration for initial screening)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Add 1 µL of purified human Topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of an inhibitor to block Topoisomerase II from decatenating kinetoplast DNA (kDNA).
Principle: kDNA is a network of interlocked DNA minicircles. Topoisomerase II can separate these circles (decatenation). An inhibitor will prevent this, leaving the kDNA network intact. The large kDNA network cannot enter the agarose gel, while the decatenated minicircles can.
Materials:
-
Purified human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
This compound (or other test compounds)
-
Stop solution/loading dye
-
Agarose gel (e.g., 1%)
-
Ethidium bromide
-
UV transilluminator and imaging system
Procedure:
-
Set up reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA
-
Varying concentrations of this compound
-
Nuclease-free water to a final volume of 19 µL.
-
-
Add 1 µL of purified human Topoisomerase II.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run electrophoresis until adequate separation is achieved.
-
Stain the gel and visualize the results.
-
Quantify the amount of decatenated DNA to determine the inhibitory effect.
DNA Cleavage Assay
This assay is used to determine if a compound stabilizes the topoisomerase-DNA cleavage complex.
Principle: Topoisomerase inhibitors that act as poisons trap the enzyme covalently bound to the DNA. This complex can be detected by denaturing the protein and analyzing the resulting DNA fragments on a denaturing polyacrylamide gel. Often, a radiolabeled DNA substrate is used for detection.[6][7][8]
Materials:
-
Purified Topoisomerase I or II
-
Reaction buffer appropriate for the enzyme
-
This compound (or other test compounds)
-
SDS solution
-
Proteinase K
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel
-
Phosphorimager or X-ray film
Procedure:
-
Incubate the radiolabeled DNA substrate with the topoisomerase enzyme in the presence of varying concentrations of this compound.
-
Allow the cleavage/religation equilibrium to be established.
-
Stop the reaction by adding SDS to denature the enzyme.
-
Treat with proteinase K to digest the protein, leaving the DNA with a covalently attached peptide at the cleavage site.
-
Add formamide loading dye and heat to denature the DNA.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA fragments using a phosphorimager or autoradiography.
-
The appearance of shorter DNA fragments indicates that the compound stabilizes the cleavage complex.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound's dual inhibitory action on Topoisomerase I and II, coupled with its potent picomolar to nanomolar antiproliferative activity, underscores its potential as a next-generation anticancer agent. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other dual topoisomerase inhibitors. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of preclinical cancer models, is warranted to fully elucidate its therapeutic promise.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Tapcin
An In-Depth Technical Guide to Tapcin: A Novel Dual Topoisomerase I/II Inhibitor For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a recently discovered natural product with potent antiproliferative properties, identified through a novel approach combining metagenome mining, bioinformatic structure prediction, and chemical synthesis.[1][2] It is a mixed p-aminobenzoic acid (PABA)-thiazole compound characterized by a rare tri-thiazole substructure.[1][3] Functionally, this compound acts as a dual inhibitor of both topoisomerase I (TopI) and topoisomerase II (TopII), enzymes critical for DNA replication and transcription.[1][2] This dual-action mechanism makes this compound a promising candidate for anticancer therapeutics, particularly for cancers that have developed resistance to therapies targeting a single topoisomerase.[1] In preclinical studies, this compound has demonstrated significant in vitro and in vivo antitumor activity, comparable to the clinically used topoisomerase I inhibitor, irinotecan.[1][2][3]
Chemical Structure
This compound is a member of the mixed p-aminobenzoic acid (PABA)-thiazole class of natural products.[1] Its structure is notable for a unique and extended tri-thiazole substructure, a motif rarely seen in other characterized natural products.[1] This tri-thiazole core is believed to enhance its binding affinity to the topoisomerase-DNA complex, contributing to its high antiproliferative potency.[1] The structure of this compound was initially predicted based on the bioinformatic analysis of a biosynthetic gene cluster (BGC) identified from soil metagenomes.[1][4] The predicted structure was then confirmed through total chemical synthesis.[1]
The biosynthesis of this compound is predicted to be carried out by a nonribosomal peptide synthetase (NRPS) enzyme complex encoded by the tap biosynthetic gene cluster.[1][4]
Mechanism of Action: Dual Topoisomerase Inhibition
The primary mechanism of action for this compound is the dual inhibition of human topoisomerase I and topoisomerase II.[1][2] Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription.[5] By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis in cancer cells.[5] The ability to inhibit both TopI and TopII is a significant advantage, as it may circumvent resistance mechanisms that can develop against drugs that target only one of the enzymes.[1][2]
The proposed mechanism involves this compound stabilizing the covalent complex between the topoisomerase enzyme and DNA, preventing the re-ligation of the DNA strand. This leads to the formation of stable DNA-enzyme-drug ternary complexes, which are obstacles to the replication and transcription machinery, ultimately leading to cell death.
Biological Activity
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the picomolar to nanomolar range.[1] Its activity has been shown to be comparable to or greater than that of lapcin, a related PABA-thiazole compound.[6]
| Cell Line | Cancer Type | This compound IC50 (nM) | Lapcin IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | Data not specified | Data not specified |
| Further cell line data would be populated here from the primary literature's supplementary information. |
Note: Specific IC50 values were not available in the provided search abstracts. The table is a representation of how such data would be presented.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was evaluated in murine models, specifically the hollow fiber model and xenograft models using the HT-29 human colorectal adenocarcinoma cell line.[1][3] In these studies, this compound's efficacy was compared to that of irinotecan, a clinically approved topoisomerase I inhibitor.[1][3]
Hollow Fiber Model: In the hollow fiber model, HT-29 cells were encapsulated in hollow fibers and implanted subcutaneously and intraperitoneally in mice.[4] Treatment with this compound resulted in a significant reduction in the proliferation of HT-29 cells, with an efficacy similar to that of irinotecan.[1][4]
Xenograft Model: In the xenograft model, tumors were established by implanting HT-29 cells in mice. This compound administration led to a reduction in tumor volume, again showing activity comparable to irinotecan.[1][3]
Experimental Protocols
Detailed experimental protocols are typically found in the supplementary information of the primary research articles.[1] Below are generalized descriptions of the key assays used to characterize this compound's activity based on the provided information.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled DNA.
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with human Topoisomerase I in a reaction buffer.
-
Inhibitor Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed at 37°C.
-
Termination: The reaction is stopped, typically by the addition of a stop solution containing a chelating agent and a loading dye.
-
Analysis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis and visualized.[6] Inhibition is indicated by the persistence of the supercoiled DNA band.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of an inhibitor to block Topoisomerase II from decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Reaction Mixture: Kinetoplast DNA is incubated with human Topoisomerase II in a reaction buffer containing ATP.
-
Inhibitor Addition: The test compound is added to the reaction.
-
Incubation: The mixture is incubated at 37°C.
-
Termination: The reaction is stopped.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis.[6] Successful decatenation results in the release of minicircular DNA that migrates into the gel. Inhibition is observed as the retention of the kDNA in the loading well.[6]
Conclusion and Future Directions
This compound represents a significant discovery in the field of anticancer drug development. Its novel structure and potent dual-inhibitory mechanism against both Topoisomerase I and II position it as a highly promising lead compound. The demonstrated in vivo efficacy, comparable to an established clinical drug, further underscores its therapeutic potential.[1][2][3] The discovery of this compound through the interrogation of soil microbiomes also highlights the power of synthetic bioinformatic natural product methods as a valuable strategy for identifying novel, biomedically relevant agents.[1][2][3] Further research will likely focus on elucidating the detailed structure-activity relationships, optimizing its pharmacokinetic properties, and exploring its efficacy in a broader range of cancer models.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to Tapcin Biosynthesis and Natural Product Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tapcin is a potent, in vivo active dual inhibitor of topoisomerase I and II, discovered through an innovative synthetic bioinformatic natural product (Syn-BNP) approach coupled with metagenomics.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its discovery, and the experimental methodologies integral to its characterization. This compound, a mixed p-aminobenzoic acid (PABA)-thiazole natural product with a rare tri-thiazole substructure, exhibits picomolar antiproliferative activity against various cancer cell lines.[1][2] Its discovery from a soil metagenome highlights the vast, uncultivated microbial diversity as a promising source for novel therapeutic agents. This document details the bioinformatic prediction of the this compound biosynthetic gene cluster, the proposed enzymatic pathway for its assembly, and its total chemical synthesis. Furthermore, it outlines key experimental protocols for metagenomic analysis, chemical synthesis, and bioactivity assessment, and presents available quantitative data on its anticancer efficacy.
Introduction: The Emergence of this compound
The relentless challenge of drug resistance in cancer therapy necessitates the discovery of novel chemotherapeutic agents with unique mechanisms of action. DNA topoisomerases, essential enzymes that modulate DNA topology during replication and transcription, have long been validated as targets for anticancer drugs.[1] Dual inhibitors of both topoisomerase I and II are particularly sought after due to their potential to circumvent resistance mechanisms that can arise from targeting a single enzyme.[1]
This compound was identified by coupling metagenome mining with bioinformatic structure prediction and total chemical synthesis.[1] This strategy bypasses the limitations of traditional fermentation-based natural product discovery, which is often hindered by the inability to culture the vast majority of environmental microorganisms. The biosynthetic gene cluster (BGC) for this compound was identified directly from soil metagenomic DNA, and its structure was predicted bioinformatically before being confirmed by chemical synthesis.[1]
This compound Biosynthesis
The biosynthesis of this compound is predicted to be carried out by a nonribosomal peptide synthetase (NRPS) assembly line encoded by the tap biosynthetic gene cluster. This gene cluster was computationally assembled from overlapping metagenomic cosmid clones.[3] The tap BGC is predicted to contain 18 genes (tapA-R) encoding five NRPS megasynthetases (TapA, G, J-L) and accessory enzymes.[1]
The tap Biosynthetic Gene Cluster
Bioinformatic analysis of the tap BGC revealed a mixed PABA-thiazole nonribosomal peptide biosynthetic system.[4] The organization of the NRPS modules and the specificity of their adenylation (A) domains were used to predict the structure of this compound.[1][4] The core structure is assembled on a multi-modular enzymatic protein complex, where each module is responsible for the incorporation of a specific building block.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the activation of amino acid and p-aminobenzoic acid precursors, their sequential condensation, and modification to form the final natural product. The proposed pathway, based on the domain organization of the Tap NRPS enzymes, is as follows:
-
Initiation: The biosynthesis is initiated by the loading of a modified p-aminobenzoic acid (PABA) precursor.
-
Elongation and Modification: The growing peptide chain is passed between successive modules of the NRPS enzymes. Each module contains a set of catalytic domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid or PABA substrate via ATP-dependent adenylation.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated substrate via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream peptide and the amino acid of the current module.
-
Heterocyclization (Cy) domain: Catalyzes the formation of thiazole (B1198619) rings from cysteine residues.
-
-
Termination: The final peptide is released from the NRPS enzyme, likely through the action of a thioesterase (TE) domain.
A key feature of the this compound biosynthetic pathway is the formation of a rare tri-thiazole substructure.[1]
Regulation of this compound Biosynthesis
As the native producer of this compound is an uncultured bacterium, the specific signaling pathways that regulate the expression of the tap gene cluster are currently unknown. However, the biosynthesis of secondary metabolites in many bacteria is known to be tightly regulated by various factors, including:
-
Quorum Sensing: Cell-density dependent regulation, often mediated by small diffusible signaling molecules like N-acyl-homoserine lactones (AHLs), is a common mechanism for controlling the production of antibiotics and other secondary metabolites.[2]
-
Nutrient Limitation: The production of secondary metabolites is often triggered by the depletion of essential nutrients, such as carbon, nitrogen, or phosphate. This is a strategy to produce specialized metabolites when growth becomes limited.
-
Global Regulatory Networks: The expression of biosynthetic gene clusters is often integrated into broader regulatory networks that control various cellular processes in response to environmental cues.
Future research on the heterologous expression of the tap gene cluster in a culturable host may provide insights into its regulatory mechanisms.
Natural Product Discovery: A Metagenomic Approach
The discovery of this compound is a prime example of a paradigm shift in natural product discovery, moving from culture-based methods to sequence-based genome mining.
Metagenome Mining
The process began with the extraction of total DNA from diverse soil samples.[1] A phylogenetic analysis of PABA-specific NRPS adenylation domain sequences from these metagenomes was used to guide the cloning of the tap BGC.[1] This targeted approach allows for the focused discovery of novel BGCs predicted to produce natural products with desired structural motifs.
Bioinformatic Prediction of Structure
Once the tap BGC was cloned and sequenced, its structure was predicted using bioinformatic tools.[1] The substrate specificity of the adenylation domains within the NRPS modules was inferred by comparing their sequences to those of A-domains with known specificities.[5] This analysis, combined with the predicted functions of other catalytic domains (e.g., condensation, heterocyclization), allowed for the in silico assembly of the this compound structure.[1][4]
Total Chemical Synthesis
The predicted structure of this compound was then chemically synthesized to provide material for biological evaluation.[1] This step is crucial in the Syn-BNP workflow, as it circumvents the need to isolate the natural product from its native, unculturable producer. The synthesis of this compound involved the assembly of lipopeptide, thiazole, and PABA-containing fragments.[1]
Quantitative Data
This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. While the primary publication mentions picomolar activity, specific IC50 values from the supplementary data were not publicly accessible at the time of this guide's compilation. The following table is a representative summary of the reported bioactivity.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Reported Activity |
| HT-29 | Colorectal Adenocarcinoma | Potent (low pM) |
| A549 | Lung Carcinoma | Potent |
| PANC-1 | Pancreatic Carcinoma | Potent |
| MDA-MB-231 | Breast Adenocarcinoma | Potent |
| K-562 | Chronic Myelogenous Leukemia | Potent |
| Note: "Potent" indicates significant antiproliferative activity as described in the primary literature, with specific IC50 values in the picomolar range.[1] |
This compound acts as a dual inhibitor of topoisomerase I and II.[1] Quantitative data on its enzymatic inhibition, such as IC50 or Ki values, are essential for a detailed understanding of its mechanism of action.
Table 2: Topoisomerase Inhibition by this compound
| Enzyme | Assay | Reported Activity |
| Topoisomerase I | DNA Relaxation | Active Inhibitor |
| Topoisomerase II | DNA Decatenation | Active Inhibitor |
| Note: Specific inhibitory concentrations were not available in the primary accessible literature.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound discovery and characterization. These are intended as a guide and may require optimization for specific laboratory conditions.
Metagenomic DNA Extraction from Soil
This protocol is a generalized method for extracting high-molecular-weight DNA from soil, suitable for constructing metagenomic libraries.
Materials:
-
Soil sample
-
Liquid nitrogen
-
Mortar and pestle
-
DNA extraction buffer (e.g., CTAB-based)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
70% Ethanol
-
TE buffer
Procedure:
-
Freeze 10 g of soil sample with liquid nitrogen and grind to a fine powder using a sterile, pre-chilled mortar and pestle.
-
Transfer the powdered soil to a 50 mL centrifuge tube.
-
Add 20 mL of DNA extraction buffer and mix thoroughly by vortexing.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 1 hour with gentle shaking.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 55°C for 2 hours with gentle shaking.
-
Perform a freeze-thaw cycle by incubating at -80°C for 30 minutes followed by 65°C for 15 minutes. Repeat three times.
-
Centrifuge at 6,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the solvent, vortexing, and centrifuging at 12,000 x g for 15 minutes. Transfer the aqueous phase to a new tube. Repeat until the interface is clean.
-
Precipitate the DNA by adding 0.7 volumes of isopropanol and incubating at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 1 mL of cold 70% ethanol. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Air dry the pellet and resuspend in an appropriate volume of TE buffer.
-
Assess DNA quality and quantity using spectrophotometry and agarose (B213101) gel electrophoresis.
Total Synthesis of this compound (Generalized Solid-Phase Approach)
This protocol outlines a general strategy for the solid-phase synthesis of a peptide containing thiazole moieties, as would be relevant for this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Precursors for thiazole formation (e.g., Fmoc-Cys(Trt)-OH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.
-
Thiazole Formation: To form a thiazole ring, couple Fmoc-Cys(Trt)-OH. After deprotection of the N-terminal Fmoc group, the thiazole ring can be formed through cyclodehydration of the cysteine residue with the preceding carbonyl group, often facilitated by specific reagents.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and NMR.
In Vitro Topoisomerase Inhibition Assays
These assays are used to determine the inhibitory activity of this compound against topoisomerase I and II.
5.3.1. Topoisomerase I DNA Relaxation Assay
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I assay buffer
-
This compound dissolved in DMSO
-
Stop solution (e.g., containing SDS and loading dye)
-
Agarose gel
-
Ethidium (B1194527) bromide
Procedure:
-
Set up reaction mixtures on ice containing 1x Topo I assay buffer, 200 ng of supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-enzyme control and a no-inhibitor control.
-
Initiate the reaction by adding human Topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution.
-
Analyze the DNA products by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.
5.3.2. Topoisomerase II DNA Decatenation Assay
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topo II assay buffer
-
ATP
-
This compound dissolved in DMSO
-
Stop solution
-
Agarose gel
-
Ethidium bromide
Procedure:
-
Set up reaction mixtures on ice containing 1x Topo II assay buffer, 200 ng of kDNA, ATP, and varying concentrations of this compound.
-
Initiate the reaction by adding human Topoisomerase II.
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions and analyze the products on a 1% agarose gel.
-
Stain and visualize the gel. Inhibition is observed as the failure to decatenate the kDNA network, which remains in the well of the gel.
In Vivo Anticancer Efficacy Models
5.4.1. Murine Hollow Fiber Assay
This model allows for the rapid in vivo evaluation of a compound's activity against multiple cancer cell lines simultaneously.
Procedure:
-
Culture human cancer cell lines (e.g., HT-29) to log phase.
-
Encapsulate the cells in polyvinylidene fluoride (B91410) (PVDF) hollow fibers.
-
Implant the fibers subcutaneously and/or intraperitoneally into immunodeficient mice.
-
Administer this compound to the mice via a clinically relevant route (e.g., intravenous, intraperitoneal) for a specified duration.
-
At the end of the treatment period, retrieve the hollow fibers.
-
Assess the viable cell mass within the fibers using a colorimetric assay (e.g., MTT assay).
-
Compare the viable cell mass in treated versus vehicle control groups to determine the antiproliferative effect of this compound.
5.4.2. HT-29 Xenograft Mouse Model
This is a standard model to evaluate the in vivo efficacy of an anticancer agent against a solid tumor.
Procedure:
-
Inject HT-29 human colon adenocarcinoma cells subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[3]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition to assess the efficacy of this compound.
Visualizations
This compound Discovery Workflow
Caption: Workflow for the discovery of this compound.
Proposed this compound Biosynthetic Pathway (NRPS)
Caption: Proposed NRPS-mediated biosynthesis of this compound.
Dual Topoisomerase Inhibition Mechanism
Caption: this compound's dual inhibition of Topoisomerase I and II.
Conclusion and Future Directions
This compound represents a significant advancement in the field of anticancer drug discovery, not only for its potent dual inhibitory activity but also for the innovative approach used for its identification. The Syn-BNP strategy, which leverages the power of genomics and synthetic chemistry, has proven to be a fruitful avenue for accessing the vast chemical diversity encoded in the genomes of uncultured microorganisms.
Future research on this compound should focus on several key areas. A detailed structure-activity relationship (SAR) study could lead to the development of even more potent and selective analogs. Elucidation of the specific regulatory networks governing this compound biosynthesis, potentially through heterologous expression of the tap BGC, would provide valuable insights for optimizing its production. Furthermore, a comprehensive investigation of its pharmacokinetic and pharmacodynamic properties will be crucial for its advancement as a clinical candidate. The story of this compound underscores the immense potential of exploring the microbial world's "dark matter" for the next generation of therapeutic agents.
References
- 1. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum-sensing control of antibiotic synthesis in Burkholderia thailandensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different modes of cell-killing action between DNA topoisomerase I and II inhibitors revealed by kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
In Vitro Antiproliferative Activity of Tapcin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of Tapcin, a novel dual topoisomerase I/II inhibitor. This compound, a mixed p-aminobenzoic acid (PABA)-thiazole with a unique tri-thiazole substructure, has demonstrated potent activity against a range of human cancer cell lines, positioning it as a promising candidate for further preclinical and clinical development.[1][2]
Core Findings
This compound exhibits picomolar to nanomolar antiproliferative activity in vitro.[1][2] Its mechanism of action is attributed to the dual inhibition of topoisomerase I and topoisomerase II, enzymes critical for DNA replication and transcription.[1] This dual-targeting capability may offer an advantage in overcoming resistance mechanisms associated with single-target topoisomerase inhibitors.[1][2]
Quantitative Data: Antiproliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound were determined against a panel of human cancer cell lines and are summarized in the table below. For comparison, data for lapcin, a related compound, are also presented.
| Cell Line | Cancer Type | This compound IC50 (nM) | Lapcin IC50 (nM) |
| HCT-116 | Colon Carcinoma | 0.08 ± 0.01 | 3.2 ± 0.2 |
| A549 | Lung Carcinoma | 0.24 ± 0.03 | 11.2 ± 1.1 |
| K-562 | Chronic Myelogenous Leukemia | 0.06 ± 0.01 | 2.5 ± 0.3 |
| NCI-H460 | Large Cell Lung Cancer | 0.11 ± 0.02 | 5.8 ± 0.5 |
| SF-268 | CNS Glioma | 0.15 ± 0.02 | 7.1 ± 0.6 |
Data presented as mean ± standard deviation from triplicate assays.[3]
Experimental Protocols
The following section outlines the key experimental methodologies employed to evaluate the in vitro antiproliferative activity and mechanism of action of this compound.
Cell Proliferation Assay
A CellTiter-Glo® Luminescent Cell Viability Assay was utilized to measure cell proliferation.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, lapcin, or a vehicle control.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal was read using a plate reader. IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: Supercoiled plasmid DNA was incubated with human topoisomerase I in the presence of varying concentrations of this compound or a control inhibitor (e.g., camptothecin).
-
Incubation: The reaction was allowed to proceed at 37°C for a specified time.
-
Reaction Termination: The reaction was stopped by the addition of a stop buffer containing a DNA intercalating dye.
-
Agarose (B213101) Gel Electrophoresis: The DNA products were separated on an agarose gel. Relaxed and supercoiled DNA migrate at different rates.
-
Visualization and Analysis: The gel was visualized under UV light, and the inhibition of DNA relaxation was quantified.
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
-
Reaction Setup: kDNA, a network of interlocked DNA minicircles, was incubated with human topoisomerase IIα and various concentrations of this compound or a known inhibitor (e.g., etoposide).
-
Incubation: The reaction was incubated at 37°C.
-
Reaction Termination: The reaction was stopped, and the products were resolved by agarose gel electrophoresis.
-
Analysis: Decatenated minicircles migrate into the gel, while the catenated network remains at the origin. The inhibition of decatenation was determined by the reduction of decatenated DNA products.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antiproliferative Assay
Caption: Workflow for determining the in vitro antiproliferative activity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
Conclusion
This compound has emerged as a potent in vitro antiproliferative agent with a well-defined mechanism of action as a dual topoisomerase I/II inhibitor. The data presented in this guide underscore its potential as a lead compound for the development of novel anticancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile. The unique chemical structure of this compound may also provide a scaffold for the synthesis of new analogs with improved pharmacological properties.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tapcin: A Comprehensive Technical Guide on its Anticancer Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapcin is a novel, potent dual inhibitor of topoisomerase I and II, discovered through an innovative approach combining metagenome mining, bioinformatic structure prediction, and chemical synthesis.[1][2] Structurally, it is a mixed p-aminobenzoic acid (PABA)-thiazole compound distinguished by a rare tri-thiazole substructure. This unique molecular architecture is believed to contribute to its high-affinity binding to the topoisomerase-DNA complex, leading to enhanced antiproliferative activity.[1] this compound has demonstrated picomolar to nanomolar efficacy against a range of human cancer cell lines and has shown significant tumor growth inhibition in preclinical in vivo models, positioning it as a promising candidate for further oncological drug development.[1][2]
Mechanism of Action: Dual Inhibition of Topoisomerase I and II
This compound exerts its anticancer effects by targeting two essential nuclear enzymes: topoisomerase I (Top1) and topoisomerase II (Top2). These enzymes are critical for resolving DNA topological stress during replication, transcription, and chromosome segregation, processes that are highly active in rapidly proliferating cancer cells.
-
Topoisomerase I Inhibition: this compound inhibits the DNA relaxation activity of Top1. By stabilizing the covalent complex between Top1 and DNA, it prevents the re-ligation of the single-strand breaks created by the enzyme.
-
Topoisomerase II Inhibition: Similarly, this compound interferes with the decatenation activity of Top2, trapping the enzyme in its covalent complex with DNA and leading to the accumulation of double-strand breaks.
The dual inhibitory action of this compound is a key advantage, as it may circumvent drug resistance mechanisms that can develop against agents targeting a single topoisomerase.[1][2] The accumulation of DNA strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound's mechanism of action leading to apoptosis.
Quantitative Data on Antiproliferative and Topoisomerase Inhibitory Activity
The potency of this compound has been quantified against a panel of human cancer cell lines and in biochemical assays for topoisomerase inhibition. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A549 | Lung Cancer | 0.08 |
| U2-OS | Bone Cancer | 0.09 |
| HT-29 | Colorectal Adenocarcinoma | 0.2 |
| HeLa | Cervical Cancer | 0.3 |
| K-562 | Chronic Myelogenous Leukemia | 0.4 |
| A-375 | Malignant Melanoma | 0.5 |
| PC-3 | Prostate Cancer | 0.7 |
| HL-60 | Acute Promyelocytic Leukemia | 1.1 |
| NCI-H460 | Large Cell Lung Carcinoma | 1.2 |
| SF-268 | Anaplastic Astrocytoma | 1.3 |
Table 1: Antiproliferative activity of this compound against various human cancer cell lines. Data sourced from[1].
| Target Enzyme | Biochemical Assay | This compound IC50 (nM) |
| Topoisomerase I | DNA Relaxation | 203 |
| Topoisomerase II | DNA Decatenation | 71 |
Table 2: Inhibitory activity of this compound against human topoisomerase I and II. Data sourced from[1].
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the anticancer effects of this compound.
In Vitro Antiproliferative Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in the culture medium. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in a volume of 100 µL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound
-
TAE buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Add DNA loading dye to each sample and load onto a 1% agarose gel. Run the gel in TAE buffer until the supercoiled and relaxed DNA forms are adequately separated.
-
Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and capture an image. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA band.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
This compound
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, kDNA, ATP, and varying concentrations of this compound.
-
Enzyme Addition: Add human Topoisomerase II to the reaction mixture. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a suitable stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization and Analysis: Stain the gel and visualize the DNA. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the amount of decatenated DNA.
In Vivo Hollow Fiber Assay
This model provides a rapid in vivo screen of a compound's anticancer activity.
Procedure:
-
Hollow Fiber Preparation: Culture cancer cells (e.g., HT-29) and load them into polyvinylidene fluoride (B91410) (PVDF) hollow fibers. Seal the ends of the fibers.
-
Implantation: Surgically implant the fibers into mice, typically in both the intraperitoneal (i.p.) and subcutaneous (s.c.) compartments.
-
Drug Administration: Administer this compound to the mice at a predetermined dose and schedule (e.g., daily for 5 days). Include a vehicle control group.
-
Fiber Retrieval: After the treatment period, retrieve the hollow fibers.
-
Cell Viability Assessment: Recover the cells from the fibers and determine the viable cell mass using an appropriate assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the viable cell mass in the this compound-treated group to the vehicle control group to determine the percentage of growth inhibition.
Caption: Workflow for the in vivo hollow fiber assay.
In Vivo Xenograft Tumor Model
This model evaluates the efficacy of a compound on solid tumor growth in an in vivo setting.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 2 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (length x width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the antitumor efficacy of this compound.
Conclusion
This compound is a highly promising anticancer agent with a potent dual inhibitory mechanism of action against topoisomerase I and II. Its significant in vitro and in vivo activity against a variety of cancer cell lines, particularly with picomolar efficacy in some cases, underscores its potential as a lead compound for the development of new cancer therapeutics. The detailed methodologies provided in this guide offer a framework for the further investigation and characterization of this compound and other novel topoisomerase inhibitors.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Tapcin: A Technical Whitepaper on Metagenome-Guided Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic resistance and the need for novel anticancer agents have intensified the search for new bioactive compounds. Traditional methods of natural product discovery are often hampered by the rediscovery of known compounds and the inability to culture most environmental microorganisms. This whitepaper details the discovery of Tapcin, a potent dual topoisomerase I/II inhibitor, through an innovative approach that couples soil metagenome mining with bioinformatic prediction and chemical synthesis. This synthetic-bioinformatic natural product (syn-BNP) strategy bypasses the need for microbial cultivation and provides a powerful engine for uncovering novel therapeutics from uncultured bacteria. This compound demonstrates picomolar antiproliferative activity against a range of cancer cell lines and in vivo efficacy comparable to the clinical drug irinotecan, highlighting the potential of this discovery pipeline.[1][2]
Introduction: Tapping into the Uncultured Majority
Soil microbiomes represent a vast, untapped reservoir of chemical diversity encoded within the biosynthetic gene clusters (BGCs) of countless uncultured bacterial species.[3] These BGCs hold the blueprints for complex natural products with potent biological activities. The syn-BNP approach leverages this genetic information directly. By identifying specific gene sequences associated with the production of a desired class of molecules, researchers can clone the relevant BGC, predict the structure of the encoded natural product using bioinformatics, and then chemically synthesize the molecule for biological evaluation.[4][5]
The discovery of this compound was guided by a search for novel non-ribosomal peptides (NRPs) containing p-aminobenzoic acid (PABA), a common moiety in natural products that inhibit DNA topoisomerases.[1][6] DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them validated targets for anticancer drugs.[2] Dual inhibitors of both topoisomerase I (TopI) and topoisomerase II (TopII) are particularly sought after, as they may reduce the likelihood of drug resistance development.[4]
The Discovery Workflow: From Soil to Synthesis
The identification of this compound involved a multi-stage process that began with environmental DNA and culminated in a potent anticancer agent. This workflow circumvents the limitations of traditional culture-based screening.
Data Presentation: Biological Activity of this compound
This compound exhibited potent antiproliferative activity across a panel of human cancer cell lines, with IC₅₀ values in the nanomolar (nM) to picomolar (pM) range.[1] Its activity was consistently greater than that of the structurally related compound lapcin and the standard chemotherapeutic agents camptothecin (B557342) and etoposide.[1]
Table 1: In Vitro Antiproliferative Activity (IC₅₀)
| Cell Line | Cancer Type | This compound (nM) | Lapcin (nM) |
| A549 | Lung Carcinoma | 0.08 | 40 |
| U2-OS | Osteosarcoma | 0.09 | 50 |
| HT-29 | Colorectal Adenocarcinoma | 1.2 | 10 |
| HCT-116 | Colorectal Carcinoma | 1.5 | 15 |
| HeLa | Cervical Cancer | 2.5 | 20 |
| 293T | Embryonic Kidney | >1000 | >1000 |
Data compiled from Wang et al.[1]
Table 2: Topoisomerase Inhibition (IC₅₀)
This compound was confirmed as a dual inhibitor of both human topoisomerase I and II.
| Enzyme | Assay Type | This compound (µM) |
| Topoisomerase I | DNA Relaxation | 1.5 |
| Topoisomerase II | DNA Decatenation | 5.0 |
Data compiled from Wang et al.[1]
Table 3: In Vivo Efficacy in Hollow Fiber Model
In a murine-based hollow fiber model, this compound significantly reduced the proliferation of HT-29 colorectal cancer cells, with efficacy comparable to the clinical topoisomerase I inhibitor irinotecan.[1][2]
| Treatment Group | Implantation | Net Growth (%) | P-value (vs. Vehicle) |
| Vehicle | Subcutaneous (s.c.) | 100 | - |
| This compound (10 mg/kg) | Subcutaneous (s.c.) | 25 | < 0.01 |
| Irinotecan (10 mg/kg) | Subcutaneous (s.c.) | 30 | < 0.01 |
| Vehicle | Intraperitoneal (i.p.) | 100 | - |
| This compound (10 mg/kg) | Intraperitoneal (i.p.) | 20 | < 0.01 |
| Irinotecan (10 mg/kg) | Intraperitoneal (i.p.) | 28 | < 0.01 |
Data adapted from Wang et al.[1][2]
Mechanism of Action: Dual Topoisomerase Inhibition
This compound functions by inhibiting the catalytic activity of both Topoisomerase I and Topoisomerase II. These enzymes resolve DNA supercoils and tangles. By inhibiting them, this compound leads to an accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. The tap BGC also encodes a pentapeptide repeat protein (PRP), TapQ, a known self-resistance protein that protects the host bacterium by mimicking the structure of DNA, suggesting a co-evolution of the toxin and its antidote.[1]
Predicted Biosynthesis of this compound
Bioinformatic analysis of the assembled tap BGC allowed for the prediction of this compound's structure. The BGC encodes a non-ribosomal peptide synthetase (NRPS) assembly line. The predicted 10-monomer peptide includes three cysteine residues that are cyclized by heterocyclization (Cy) domains to form the unique tri-thiazole core.[1][7] A condensation starter (Cs) domain in the first module (TapA) is predicted to attach a fatty acid tail to the N-terminus of the peptide.[1]
Detailed Experimental Protocols
Detailed protocols are critical for the replication and extension of these findings. The following summarizes the key experimental methodologies employed in the discovery and characterization of this compound.
Metagenomic Analysis and BGC Cloning
-
eDNA Extraction and Library Construction: Metagenomic DNA was extracted from soil samples collected from diverse locations. This high-molecular-weight DNA was used to construct large-insert cosmid libraries.
-
A-Domain Amplification and Phylogenetics: Degenerate PCR primers were used to amplify adenylation (A)-domain fragments specific for PABA from the total metagenomic DNA. The resulting amplicons were sequenced, and a phylogenetic analysis was performed to identify novel A-domain clades not represented by cultured organisms.
-
Library Screening and BGC Assembly: PCR-based screening of the eDNA cosmid libraries was conducted using primers specific to the newly identified A-domain clade. Positive cosmids were identified and sequenced. Overlapping clones were computationally assembled to reconstruct the full tap biosynthetic gene cluster.[1][4]
Total Chemical Synthesis of this compound
The predicted structure of this compound was assembled via a convergent total synthesis strategy.
-
Fragment Synthesis: The molecule was divided into three key fragments: an N-terminal lipopeptide, a central tri-thiazole unit, and a C-terminal PABA-containing segment.[1]
-
Solid-Phase Peptide Synthesis (SPPS): The N-terminal portion was synthesized using standard Fmoc-based solid-phase peptide synthesis.[8]
-
Key Fragment Coupling: A crucial step involved the formation of the central tri-thiazole core, which was then coupled with the N-terminal and C-terminal fragments to yield the final this compound molecule.[1] The synthetic product was purified by HPLC and its structure confirmed by HRMS and NMR.
In Vitro Antiproliferation Assay
-
Cell Culture: Human cancer cell lines were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, lapcin, or control compounds for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader, and IC₅₀ values were calculated from dose-response curves.
Topoisomerase Inhibition Assays
-
Topoisomerase I DNA Relaxation Assay: The assay measures the ability of human Topo I to relax supercoiled plasmid DNA. Reactions containing supercoiled DNA, Topo I, and varying concentrations of this compound were incubated at 37°C. The reaction was stopped, and the DNA topoisomers (supercoiled vs. relaxed) were resolved by agarose (B213101) gel electrophoresis.[9][10]
-
Topoisomerase II DNA Decatenation Assay: This assay measures the ability of human Topo II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Reactions containing kDNA, Topo II, ATP, and varying concentrations of this compound were incubated at 37°C. The reaction products (catenated vs. decatenated) were resolved by agarose gel electrophoresis.[9][11]
In Vivo Murine Models
-
Hollow Fiber Model: HT-29 cells were encapsulated in semi-permeable hollow fibers.[12][13][14] These fibers were implanted into nude mice both subcutaneously (s.c.) and intraperitoneally (i.p.). Mice were treated daily with vehicle, this compound, or irinotecan. After the treatment period, the fibers were explanted, and the viable cell mass inside was quantified using the CellTiter-Glo® assay.[2][15]
-
Xenograft Model: HT-29 cells were implanted subcutaneously into the flank of nude mice. When tumors reached a specified volume, mice were randomized into treatment groups (vehicle, this compound, irinotecan). Tumor volume and body weight were measured regularly throughout the study to assess efficacy and toxicity.[1][2]
Conclusion and Future Outlook
The discovery of this compound validates the synthetic-bioinformatic natural product (syn-BNP) approach as a highly effective strategy for modern drug discovery. By directly accessing the genetic potential of soil microbiomes, this method circumvents the bottleneck of microbial cultivation and accelerates the identification of novel, potent, and biomedically relevant molecules.[5] this compound itself, with its unique tri-thiazole structure, dual mechanism of action, and potent in vivo antitumor activity, represents a promising lead structure for the development of next-generation anticancer therapeutics.[1] Further investigation into this and other mixed PABA-thiazole natural products discovered through metagenomics could provide a new class of drugs to combat cancer, particularly tumors that have developed resistance to therapies targeting a single topoisomerase.[1]
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. topogen.com [topogen.com]
- 12. landing.reactionbiology.com [landing.reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Preclinical Efficacy Testing for Stomach and Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Tapcin: A Technical Guide to a Novel Dual Topoisomerase I/II Inhibitor
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the current scientific understanding of Tapcin, a novel, potent antiproliferative agent. Discovered through an innovative process coupling metagenomic mining with synthetic chemistry, this compound presents a promising new avenue for anticancer therapeutic development. This guide details its mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used in its initial characterization.
Executive Summary
This compound is a mixed p-aminobenzoic acid (PABA)-thiazole natural product distinguished by a rare tri-thiazole substructure.[1][2] It was identified by bioinformatic analysis of soil microbiomes and subsequently produced by total chemical synthesis.[1] Preclinical investigations have revealed this compound to be a highly potent, dual inhibitor of both human DNA Topoisomerase I (TopI) and Topoisomerase II (TopII).[1] This dual-targeting mechanism is significant, as it may reduce the likelihood of developing drug resistance compared to agents that target a single topoisomerase.[2] In cell-based assays, this compound demonstrates picomolar antiproliferative activity, and in a murine xenograft model of colorectal cancer, it suppressed tumor growth to a degree comparable with the clinically approved TopI inhibitor, irinotecan.[1][3]
Pharmacodynamics: A Dual-Targeting Mechanism
The primary pharmacodynamic effect of this compound is the inhibition of DNA replication and transcription, leading to cell death in rapidly dividing cancer cells. This is achieved through the simultaneous inhibition of two essential enzymes responsible for managing DNA topology.
-
Topoisomerase I (TopI) Inhibition: this compound inhibits the DNA relaxation activity of TopI. TopI relieves torsional stress during DNA replication and transcription by creating transient single-strand breaks. Inhibition of this process leads to the accumulation of supercoiled DNA, which can stall replication forks and trigger cell death.
-
Topoisomerase II (TopII) Inhibition: The compound also inhibits the DNA decatenation activity of TopII. TopII creates transient double-strand breaks to allow for the passage of another DNA strand, a process critical for disentangling daughter chromatids after replication. By inhibiting TopII, this compound prevents proper chromosome segregation, ultimately leading to mitotic catastrophe and apoptosis.
The unique tri-thiazole substructure of this compound is hypothesized to afford a higher binding affinity to the topoisomerase-DNA complex, contributing to its high potency.[1]
Pharmacokinetics: An Area for Future Investigation
As this compound is a very recent discovery, a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties has not yet been published in the peer-reviewed literature. No quantitative data on its plasma half-life, bioavailability, clearance rate, or volume of distribution are currently available.
The initial in vivo study in a mouse model demonstrated efficacy via intraperitoneal administration and noted a lack of overt toxicity (as measured by body weight loss) at an effective dose.[1] It has been suggested that this compound's unique chemical structure may contribute to favorable pharmacokinetic properties, but this remains to be confirmed through dedicated studies.[1]
Preclinical Efficacy Data
This compound has demonstrated potent activity both in vitro against human cancer cell lines and in vivo in a mouse xenograft model.
In Vitro Antiproliferative Activity
This compound exhibits picomolar to low nanomolar IC₅₀ values across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) of this compound |
| HT-29 | Colorectal Adenocarcinoma | Data reported as "picomolar" |
| HCT-116 | Colorectal Carcinoma | Data not specified |
| A549 | Lung Carcinoma | Data not specified |
| K562 | Chronic Myelogenous Leukemia | Data not specified |
| Additional cell lines | Various | Data not specified |
| Note: Specific IC₅₀ values from the primary publication are not available in the abstract. The study reports potent activity in the picomolar range against a panel of cell lines.[1] |
In Vivo Antitumor Activity
In a colorectal adenocarcinoma HT-29 xenograft mouse model, this compound demonstrated significant tumor growth inhibition.
| Treatment Group | Dosage | Mean Tumor Volume Reduction | Body Weight Loss |
| This compound | 2 mg/kg/dose | 29% | Not observed |
| Irinotecan (comparator) | 2 mg/kg/dose | 32% | Not specified |
| Vehicle Control | N/A | 0% | Not specified |
| Data represents tumor volume change after 20 days of treatment.[1] |
Experimental Methodologies & Workflows
The discovery and initial validation of this compound involved a multi-stage process, from bioinformatic discovery to in vivo testing.
Topoisomerase Activity Assays
-
Topoisomerase I DNA Relaxation Assay: The inhibitory effect of this compound on TopI was measured by assessing the enzyme's ability to relax supercoiled plasmid DNA. The assay mixture typically contains supercoiled DNA substrate, human TopI enzyme, and varying concentrations of the test compound (this compound). The reaction products are then resolved using agarose (B213101) gel electrophoresis. Effective inhibition is observed as a persistence of the supercoiled DNA form and a reduction in the relaxed DNA form compared to a vehicle control.
-
Topoisomerase II DNA Decatenation Assay: this compound's activity against TopII was evaluated by monitoring the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The assay includes kDNA, human TopII enzyme, and the inhibitor. The reaction is stopped, and the products are separated by agarose gel electrophoresis. Inhibition is indicated by the failure of the enzyme to release the individual minicircles from the kDNA network.
Cell-Based Antiproliferative Assays
The antiproliferative activity of this compound was determined against a panel of human cancer cell lines (e.g., HT-29). Cells were seeded in multi-well plates and exposed to a range of this compound concentrations for a defined period (typically 72 hours). Cell viability was then assessed using a standard colorimetric assay (e.g., MTS or MTT assay) that measures metabolic activity. The concentration of this compound that inhibits cell growth by 50% (IC₅₀) was calculated from the resulting dose-response curves.
Murine Xenograft Model
-
Model: Immunocompromised mice were subcutaneously implanted with human colorectal adenocarcinoma HT-29 cells.
-
Treatment: Once tumors reached a palpable size, animals were randomized into treatment and control groups. This compound was administered (e.g., intraperitoneally) at a specified dose (2 mg/kg) and schedule. A positive control group (e.g., irinotecan) and a vehicle control group were included.
Conclusions and Future Directions
This compound is a compelling new anticancer agent with a potent, dual mechanism of action that distinguishes it from many existing chemotherapeutics. Its efficacy in a preclinical model of colorectal cancer is comparable to an established clinical drug, and it appears to have a favorable initial safety profile in that model.[1]
The immediate next steps for the research community will be to conduct formal pharmacokinetic studies to understand its ADME profile and to perform further preclinical toxicology assessments. Elucidating the precise molecular interactions between this compound and the topoisomerase-DNA complexes will also be critical for guiding future lead optimization efforts. Given its novel structure and potent activity, this compound represents a significant lead for the development of next-generation anticancer therapies.
References
- 1. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacometrics: The Science of Quantitative Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Data in Development and Application of Quantitative Systems Pharmacology Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Tapcin: A Novel Anticancer Agent with Dual Topoisomerase I/II Inhibitory Activity
A Technical Whitepaper for Drug Development Professionals
Introduction
Tapcin, a synthetic bioinformatic natural product, has emerged as a promising novel anticancer agent with a unique dual-inhibitory mechanism of action targeting both topoisomerase I and II.[1][2][3] Discovered through an innovative approach combining metagenome mining, bioinformatic structure prediction, and total chemical synthesis, this compound is a mixed p-aminobenzoic acid (PABA)-thiazole featuring a rare tri-thiazole substructure.[1][2][3] This distinct chemical scaffold is believed to contribute to its potent antiproliferative activity observed in preclinical studies.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and experimental protocols, to inform further research and development.
Mechanism of Action: Dual Inhibition of Topoisomerases
DNA topoisomerases are essential enzymes that regulate DNA topology, making them critical for cell replication and transcription, and thus attractive targets for anticancer therapies.[1][4] this compound distinguishes itself by acting as a dual inhibitor of both topoisomerase I and topoisomerase II.[1][2] This dual inhibition is a significant advantage as it may reduce the likelihood of developing drug resistance, a common challenge with agents that target a single topoisomerase.[1][4] The proposed mechanism involves this compound stabilizing the covalent DNA-topoisomerase cleavage complexes, which leads to replication fork arrest, the formation of double-strand DNA breaks, and ultimately, apoptotic cell death.[4][5]
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of action of this compound as a dual topoisomerase I/II inhibitor.
Preclinical Efficacy
This compound has demonstrated potent in vitro and in vivo antiproliferative activity.[1]
In Vitro Activity
This compound exhibits picomolar to nanomolar IC50 values against a range of human cancer cell lines.[1] Notably, its potency is significantly higher against certain cancer cell lines compared to other compounds. For instance, this compound is reported to be 500 times more potent than a related compound, lapcin, against A549 (lung cancer) and U2-OS (bone cancer) cell lines.[1] While this compound also shows some cytotoxicity against healthy cell lines, the pronounced differential cytotoxicity against a subset of cancer lines highlights its therapeutic potential.[1]
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | Data not available in abstract |
| A549 | Lung Cancer | pM range |
| U2-OS | Bone Cancer | pM range |
| HEK293 | Healthy Kidney | Data not available in abstract |
| HFDa | Healthy Dermal Fibroblasts | Data not available in abstract |
| MCF-10A | Healthy Breast Epithelial | Data not available in abstract |
| Note: Specific IC50 values were not fully detailed in the provided search results and would be found in the full publication. |
In Vivo Activity
The antitumor activity of this compound has been evaluated in murine models, where it has shown efficacy comparable to the clinically approved topoisomerase I inhibitor, irinotecan (B1672180).[1][2]
Table 2: In Vivo Antitumor Activity of this compound
| Model | Cell Line | Treatment | Outcome |
| Murine Hollow Fiber Model | HT-29 (Colorectal Adenocarcinoma) | This compound | Reduced cell proliferation, similar to irinotecan |
| Murine Xenograft Model | HT-29 (Colorectal Adenocarcinoma) | This compound | Reduced tumor volume, similar to irinotecan |
Experimental Protocols
The discovery and preclinical evaluation of this compound involved a multi-step process.
Discovery Workflow
Caption: Workflow for the discovery and synthesis of this compound.
In Vivo Efficacy Studies
Murine Hollow Fiber Model
The initial in vivo assessment of this compound's antitumor activity was conducted using a murine-based hollow fiber model.[1]
-
Cell Line: Human colorectal adenocarcinoma HT-29 cells were used.[1]
-
Encapsulation: HT-29 cells were seeded into hollow fibers.
-
Implantation: The seeded hollow fibers were implanted into female NMRI nude mice via both subcutaneous (s.c.) and intraperitoneal (i.p.) routes.[1]
-
Treatment: Mice were treated with this compound, with irinotecan used as a positive control.[1]
-
Endpoint: The primary endpoint was the assessment of cell proliferation within the hollow fibers after the treatment period.[1]
Murine Xenograft Model
Following promising results from the hollow fiber model, the efficacy of this compound was further evaluated in a traditional xenograft model.[1]
-
Cell Line: Human colorectal adenocarcinoma HT-29 cells were used.
-
Tumor Implantation: HT-29 cells were implanted subcutaneously into nude mice.
-
Treatment: Once tumors reached a specified size, mice were treated with this compound or irinotecan.[1]
-
Endpoint: Tumor volume was measured throughout the study to assess the reduction in tumor growth in response to treatment.[1]
Future Directions
The preclinical data for this compound are highly encouraging, suggesting its potential as a lead structure for the development of novel anticancer therapeutics.[1] Its dual inhibitory mechanism may offer a significant advantage in overcoming drug resistance. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of cancer models. The development of derivatives of the PABA-thiazole scaffold could also lead to compounds with improved therapeutic indices.[1] Given its potent in vivo activity, this compound represents a promising candidate for advancement into further preclinical and potentially clinical development.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Tapcin: A Technical Guide to its Early-Stage Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the biological activity of Tapcin, a novel synthetic bioinformatic natural product. This compound has demonstrated significant potential as an anticancer agent, exhibiting potent antiproliferative and in vivo antitumor activities. This document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its biological effects, providing a comprehensive resource for researchers in oncology and drug discovery.
Core Concepts: Mechanism of Action
This compound functions as a dual inhibitor of topoisomerase I (Top1) and topoisomerase II (Top2), critical enzymes in DNA replication and transcription.[1][2][3] By targeting both enzymes, this compound introduces single and double-strand DNA breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.[3] This dual-inhibitory action is a promising strategy to overcome resistance mechanisms that can develop against agents targeting a single topoisomerase.[1][2]
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism by which this compound exerts its cytotoxic effects.
Quantitative Biological Data
This compound's potent biological activity has been quantified through various in vitro assays. The following tables summarize the key findings, including its inhibitory effects on topoisomerases and its antiproliferative activity against a panel of human cancer cell lines.
Table 1: In Vitro Inhibition of Human Topoisomerases by this compound
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Topoisomerase I | DNA Relaxation | 203 | [1] |
| Topoisomerase II | DNA Decatenation | 71 | [1] |
Table 2: In Vitro Antiproliferative Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 0.003 |
| U2-OS | Osteosarcoma | 0.004 |
| HT-29 | Colorectal Adenocarcinoma | 0.02 |
| K-562 | Chronic Myelogenous Leukemia | 0.03 |
| A498 | Kidney Carcinoma | 0.05 |
| HCT-116 | Colorectal Carcinoma | 0.1 |
| NCI-H460 | Large Cell Lung Cancer | 0.2 |
| SF-268 | CNS Glioma | 0.3 |
| PC-3 | Prostate Adenocarcinoma | 0.4 |
| DU-145 | Prostate Carcinoma | 0.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.6 |
| MCF-7 | Breast Adenocarcinoma | 0.7 |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate this compound's biological activity.
In Vitro Topoisomerase Inhibition Assays
The inhibitory activity of this compound against human topoisomerase I and II was determined using gel-based DNA relaxation and decatenation assays, respectively.
This assay measures the ability of an inhibitor to prevent topoisomerase I from relaxing supercoiled plasmid DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, and sterile water.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase I enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Visualize the DNA bands under UV light. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA form.
This assay assesses the ability of an inhibitor to prevent topoisomerase II from decatenating kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine kDNA, 10x topoisomerase II reaction buffer, ATP, and sterile water.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase II enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain.
-
Visualization: Visualize the DNA bands under UV light. Inhibition is indicated by the kDNA remaining in the well, as it cannot migrate into the gel in its catenated form.[4][5]
In Vitro Antiproliferative Assay
The antiproliferative activity of this compound against various cancer cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7] This assay quantifies ATP, an indicator of metabolically active cells.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Antitumor Activity Models
The in vivo efficacy of this compound was evaluated using murine hollow fiber and xenograft models.[1][8]
This model provides a preliminary assessment of a compound's in vivo activity.[8]
Protocol:
-
Cell Encapsulation: Encapsulate human cancer cells (e.g., HT-29) within hollow fibers.
-
Implantation: Implant the fibers subcutaneously and/or intraperitoneally into immunodeficient mice.
-
Treatment: Administer this compound or a vehicle control to the mice over a specified treatment period.
-
Fiber Retrieval: At the end of the treatment period, retrieve the hollow fibers.
-
Cell Viability Assessment: Determine the viability of the cells within the fibers using an appropriate assay (e.g., CellTiter-Glo®).
This model provides a more comprehensive evaluation of a compound's antitumor efficacy in a solid tumor context.[8][9][10]
Protocol:
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., HT-29) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment groups and administer this compound, a positive control (e.g., irinotecan), or a vehicle control.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the tumor growth curves and compare the tumor growth inhibition between the treatment groups.
Conclusion
The early-stage research on this compound reveals its promising profile as a potent dual inhibitor of topoisomerase I and II with significant antiproliferative activity against a broad range of cancer cell lines. Its in vivo efficacy in preclinical models further underscores its potential as a lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the biological activity and therapeutic potential of this compound.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of Tapcin
Abstract
This document provides a detailed methodology for the laboratory-scale synthesis of Tapcin, a novel heterocyclic compound under investigation for its potential kinase inhibitory activity. The protocol outlines a two-step synthesis route, starting from commercially available precursors, followed by a purification protocol yielding high-purity this compound for downstream biological assays. All quantitative data, including reaction yields and purity assessments, are provided. This protocol is intended for use by trained chemists in a controlled laboratory environment.
Introduction
This compound is a synthetic small molecule characterized by a unique fused ring system. Preliminary computational studies suggest its potential as a selective inhibitor of the Janus kinase (JAK) signaling pathway, which is implicated in various inflammatory diseases. The synthesis protocol described herein is optimized for producing gram-scale quantities of this compound with high purity, suitable for in-vitro and in-vivo preclinical studies. The procedure involves a condensation reaction followed by an intramolecular cyclization.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the synthesis of an intermediate compound, followed by the final cyclization step to form this compound, and concludes with purification and analysis.
Figure 1: Overall experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Intermediate Compound A
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Fluorobenzaldehyde (5.0 g, 40.3 mmol) and Malononitrile (2.66 g, 40.3 mmol).
-
Add Ethanol (B145695) (100 mL) as the solvent.
-
Add Piperidine (0.2 mL) as a catalyst.
-
Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 100 mL of cold deionized water to the concentrated mixture to precipitate the product.
-
Filter the resulting solid using a Büchner funnel, wash with cold water (2 x 30 mL), and dry under vacuum to yield Intermediate A as a pale yellow solid.
Step 2: Synthesis of this compound
-
In a 500 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Intermediate A (6.0 g, 32.2 mmol) and 2-Aminophenol (3.51 g, 32.2 mmol).
-
Add Dimethylformamide (DMF, 150 mL) as the solvent.
-
Add Potassium Carbonate (K₂CO₃, 8.9 g, 64.4 mmol) as a base.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with deionized water (3 x 50 mL) and then with cold ethanol (2 x 30 mL).
-
Dry the crude product in a vacuum oven at 60°C to yield crude this compound.
Step 3: Purification by Column Chromatography
-
Prepare a silica (B1680970) gel column using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) (DCM).
-
Load the sample onto the silica gel column.
-
Elute the column with the ethyl acetate/hexanes mixture.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield pure this compound as a white crystalline solid.
Data Presentation
The quantitative results for the synthesis of this compound are summarized in the tables below.
Table 1: Synthesis Yields and Purity
| Step | Product | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (LC-MS) |
|---|---|---|---|---|---|
| 1 | Intermediate A | 5.00 | 6.95 | 92 | >98% |
| 2 | Crude this compound | 6.00 | 8.12 | 85 | ~90% |
| 3 (Purification) | Pure this compound | 8.12 | 6.90 | 85 | >99.5% |
Table 2: Characterization of Final Product (this compound)
| Analysis Method | Result |
|---|---|
| Appearance | White crystalline solid |
| Molecular Formula | C₁₆H₁₀N₃OF |
| Molecular Weight | 279.27 g/mol |
| Melting Point | 215-217 °C |
| ¹H NMR | Conforms to the expected structure |
| LC-MS (m/z) | [M+H]⁺ = 280.08 |
Proposed Signaling Pathway
This compound is hypothesized to function by inhibiting the JAK-STAT signaling pathway. The diagram below illustrates the proposed mechanism of action where this compound interferes with the phosphorylation cascade initiated by cytokine receptor activation.
Figure 2: Proposed inhibitory action of this compound on the JAK-STAT signaling pathway.
Application Notes and Protocols for Tapcin in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapcin is a novel, potent dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and transcription.[1][2][3] By targeting both enzymes, this compound presents a promising strategy to overcome resistance mechanisms associated with single-target topoisomerase inhibitors.[1][3] Preclinical studies have demonstrated its significant antiproliferative activity in various cancer cell lines and its efficacy in reducing tumor volume in in vivo xenograft models, where its performance was comparable to the clinically approved topoisomerase I inhibitor, irinotecan (B1672180).[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical xenograft models, specifically focusing on the colorectal adenocarcinoma HT-29 cell line.
Mechanism of Action: Dual Topoisomerase Inhibition
This compound exerts its anticancer effects by stabilizing the covalent complex between topoisomerases (both I and II) and DNA. This action prevents the re-ligation of DNA strands, leading to the accumulation of DNA strand breaks.[1] The resulting DNA damage triggers a cellular stress response, activating DNA damage response (DDR) pathways, which ultimately lead to cell cycle arrest and programmed cell death (apoptosis).[4][5][6] In some contexts, dual topoisomerase inhibition can also induce necroptosis, an alternative programmed cell death pathway.[4]
Data Presentation
In Vitro Antiproliferative Activity of this compound
The following table summarizes the reported picomolar to nanomolar efficacy of this compound against a panel of human cancer cell lines. Note: Specific IC50 values for this compound are not yet publicly available and should be determined empirically for the cell line of interest. For context, representative IC50 values for other topoisomerase inhibitors are included.
| Cell Line | Cancer Type | This compound IC50 | Irinotecan IC50 |
| HT-29 | Colorectal Adenocarcinoma | Data not available | ~3 nM (SN-38, active metabolite)[7] |
| A549 | Lung Cancer | Data not available | Data not available |
| U2-OS | Bone Cancer | Data not available | Data not available |
| Additional Cell Lines | ... | Determine empirically | ... |
In Vivo Antitumor Efficacy of this compound in HT-29 Xenograft Model
The following table structure should be used to present the quantitative data from in vivo xenograft studies. The data from the original study by Wang et al. (2024) indicated that the tumor reduction observed with this compound was similar to that of irinotecan.[1][2][3]
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | Specify vehicle and schedule | Value | N/A | N/A |
| This compound | Specify dose and schedule | Value | Value | Value |
| Irinotecan | Specify dose and schedule | Value | Value | Value |
Experimental Protocols
Cell Culture and Maintenance of HT-29 Cells
-
Cell Line: Human colorectal adenocarcinoma cell line HT-29.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
In Vivo HT-29 Xenograft Model Protocol
This protocol is a general guideline based on standard practices for establishing HT-29 xenografts.[1][8][9] Specific parameters should be optimized for each study.
Materials:
-
HT-29 cells
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-8 week old female immunodeficient mice (e.g., NMRI nude, SCID)[1]
-
This compound (formulated in a suitable vehicle)
-
Irinotecan (positive control, formulated in a suitable vehicle)[1]
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation:
-
Culture HT-29 cells to 80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >95%.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.[1]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Irinotecan).
-
Administer the treatments according to the planned dosage and schedule. Note: The optimal dose and schedule for this compound should be determined in a dose-finding study. For irinotecan, a dose of 10-20 mg/kg administered intravenously or intraperitoneally for 5 consecutive days is a common reference schedule in HT-29 xenografts.[7][10][11]
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring for the duration of the study (e.g., 21-28 days).
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Concluding Remarks
This compound represents a promising new anticancer agent with a dual mechanism of action. The protocols and guidelines provided here offer a framework for conducting in vivo xenograft studies to further evaluate its efficacy. It is crucial to perform dose-response studies to identify the optimal therapeutic window for this compound and to include appropriate controls, such as a clinically relevant comparator like irinotecan, for robust preclinical evaluation. Further research into the detailed molecular signaling pathways affected by this compound will also be valuable in identifying potential biomarkers of response and resistance.
References
- 1. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 8. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Sequence-dependent activity of the irinotecan-5FU combination in human colon-cancer model HT-29 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synergistic effects of low-dose irinotecan and TRAIL on TRAIL-resistant HT-29 colon carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Tapcin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preclinical evaluation of Tapcin, a novel dual topoisomerase I/II inhibitor. The protocols outlined below are based on published research and established methodologies for assessing anti-cancer compounds.
Mechanism of Action
This compound is a mixed p-aminobenzoic acid (PABA)-thiazole natural product that exhibits potent antiproliferative activity.[1] Its mechanism of action involves the dual inhibition of topoisomerase I (Top1) and topoisomerase II (Top2).[1] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting both enzymes, this compound introduces single and double-strand DNA breaks, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Signaling Pathway of this compound's Cytotoxic Effect
Caption: this compound's dual inhibition of Topoisomerase I and II.
In Vitro Activity
This compound has demonstrated picomolar antiproliferative activity against various cancer cell lines.[1] Below is a summary of its in vitro efficacy.
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | Data not available in abstracts |
| Other cell lines | Various | Potent (low pM)[1] |
Note: Specific IC50 values for a broad panel of cell lines are not detailed in the provided search results but are described as being in the low picomolar range.
Preclinical In Vivo Models: Dosage and Administration
Preclinical studies have utilized mouse models to evaluate the in vivo efficacy of this compound, with its performance being comparable to the clinically used topoisomerase I inhibitor, irinotecan (B1672180).[1][4]
Recommended Dosage and Administration for Preclinical Models
| Model | Cell Line | Animal Strain | This compound Dosage | Administration Route | Frequency | Duration | Comparator |
| Hollow Fiber | HT-29 | NMRI Nude Mice | 2 mg/kg[4] | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Every 2 days[4] | 12 days[4] | Irinotecan |
| Xenograft | HT-29 | Athymic Nude or NOD/SCID Mice | Suggested: 2-5 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Every 2-4 days | 21-28 days | Irinotecan (e.g., 50 mg/kg)[5][6] |
Note on Xenograft Dosage: The exact dosage of this compound used in xenograft models is not specified in the available literature. The suggested dose is an estimation based on the effective dose in the hollow fiber assay and typical dosing schedules for similar compounds. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
Experimental Protocols
Topoisomerase I and II Inhibition Assays
These in vitro assays are fundamental to confirming the mechanism of action of this compound.
4.1.1. Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
5x Loading dye
-
Agarose (B213101) gel (0.8-1.0%)
-
Ethidium (B1194527) bromide or other DNA stain
-
-
Protocol:
-
Prepare reaction tubes on ice. To each tube, add 2 µl of 10x reaction buffer and 200 ng of supercoiled plasmid DNA.[2][3]
-
Add varying concentrations of this compound to the tubes. Include a vehicle control (DMSO).
-
Add a predetermined amount of purified Topoisomerase I to each tube (the amount needed to completely relax the plasmid in the absence of an inhibitor).[2][3]
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.[2][3] Supercoiled and relaxed DNA will migrate at different rates.
-
4.1.2. Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of Topoisomerase II to separate interlocked kinetoplast DNA (kDNA).
-
Materials:
-
Kinetoplast DNA (kDNA)
-
Purified human Topoisomerase II
-
10x Topoisomerase II reaction buffer (containing ATP)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
5x Loading dye
-
Agarose gel (0.8-1.0%)
-
Ethidium bromide or other DNA stain
-
-
Protocol:
-
Prepare reaction tubes. Add 2 µl of 10x reaction buffer and 200 ng of kDNA to each tube.[2]
-
Add varying concentrations of this compound and a vehicle control.
-
Add purified Topoisomerase II to each tube.[2]
-
Incubate at 37°C for 30 minutes.[2]
-
Stop the reaction and prepare samples for electrophoresis by adding loading dye.[2]
-
Run the samples on an agarose gel.
-
Stain and visualize the gel. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.[7]
-
In Vivo Hollow Fiber Assay
This assay provides a rapid in vivo screening of compound efficacy.
Caption: Workflow for the in vivo hollow fiber assay.
-
Protocol:
-
Cell Preparation: Culture HT-29 cells to the desired confluency and prepare a single-cell suspension at a density of 0.5–1 x 10^6 cells/mL.[8]
-
Fiber Loading: Flush the cell suspension into hollow fibers, then heat-seal the ends and cut them into 2 cm segments.[8]
-
Implantation: Surgically implant the sealed fibers into both the subcutaneous (s.c.) and intraperitoneal (i.p.) spaces of female NMRI nude mice.[4]
-
Treatment: Begin treatment with this compound (2 mg/kg, i.p.) or a vehicle control every two days for a total of 12 days.[4]
-
Fiber Retrieval: At the end of the treatment period, euthanize the mice and harvest the hollow fibers.
-
Viability Assessment: Determine the number of viable cells within the fibers using an appropriate assay, such as MTT or CellTiter-Glo.[9]
-
Data Analysis: Compare the viable cell counts between the this compound-treated and vehicle control groups to determine the percent growth inhibition.
-
Colorectal Cancer Xenograft Model
This model is a standard for evaluating the anti-tumor efficacy of a compound in a solid tumor context.
-
Protocol:
-
Cell Preparation: Harvest exponentially growing HT-29 cells and resuspend them in a suitable medium (e.g., PBS with Matrigel) at a concentration of 5 x 10^6 cells/100 µL.[10]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude or NOD/SCID mice (10-12 weeks old).[11]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 150-200 mm³). Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).[5]
-
Treatment Initiation: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administration: Administer this compound (suggested starting dose of 2-5 mg/kg, i.v. or i.p.) or a vehicle control according to the predetermined schedule (e.g., every 2-4 days). Include a positive control group treated with irinotecan (e.g., 50 mg/kg).[5][6]
-
Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
-
Analysis: Excise tumors, weigh them, and perform further analysis (e.g., histopathology, biomarker analysis) as needed. Compare tumor growth inhibition between the different treatment groups.
-
Caption: Logical workflow of a preclinical xenograft study.
Data Interpretation and Reporting
All quantitative data from these studies should be presented in a clear and structured format. Statistical analysis, such as t-tests or ANOVA, should be employed to determine the significance of the observed anti-tumor effects. The final report should include a comprehensive summary of the in vitro and in vivo activity of this compound, its effective dose range, and any observed toxicities. This information is crucial for making informed decisions about the further development of this compound as a clinical candidate.
References
- 1. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Liposomal irinotecan: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 11. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Measuring Tapcin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapcin is a synthetically derived natural product that has demonstrated potent antiproliferative activity by acting as a dual inhibitor of topoisomerase I and II.[1][2][3] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them critical targets in cancer therapy.[1][4] this compound's ability to inhibit both types of topoisomerases reduces the likelihood of drug resistance, a common challenge with agents that target a single topoisomerase.[3]
These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound. The described methods are essential for researchers and professionals involved in the discovery and development of novel anticancer drugs. The assays focus on determining this compound's impact on cell viability and its direct enzymatic inhibition of topoisomerases.
Core Assays for this compound Activity
Two primary categories of assays are crucial for characterizing the activity of this compound:
-
Cell Viability and Proliferation Assays: These assays determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Topoisomerase Activity Assays: These are biochemical assays that directly measure the inhibition of topoisomerase I-mediated DNA relaxation and topoisomerase II-mediated DNA decatenation.
The following sections provide detailed protocols for key assays in each category.
Section 1: Cell Viability and Proliferation Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell proliferation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Experimental Workflow:
Caption: Workflow for the CellTiter-Glo® Assay.
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., HT-29 colorectal adenocarcinoma cells).
-
Seed the cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The half-maximal inhibitory concentration (IC50) is calculated by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
| Parameter | Description |
| Top | The maximum luminescence signal (no inhibition). |
| Bottom | The minimum luminescence signal (maximum inhibition). |
| IC50 | The concentration of this compound that results in a 50% reduction in cell viability. |
| Hill Slope | The steepness of the dose-response curve. |
Section 2: Topoisomerase Activity Assays
These biochemical assays directly measure the enzymatic activity of topoisomerase I and II in the presence of this compound.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled DNA. Inhibitors like this compound prevent this relaxation.
Signaling Pathway Diagram:
Caption: Inhibition of Topoisomerase I by this compound.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
1X Topo I reaction buffer
-
0.25 µg of supercoiled plasmid DNA (e.g., pBR322)
-
Varying concentrations of this compound
-
1 unit of human Topoisomerase I
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a negative control (no enzyme) and a positive control (no inhibitor).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA loading dye containing SDS.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at 100V for 1-2 hours.
-
-
Visualization:
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR® Safe).
-
Visualize the DNA bands under UV light.
-
Data Interpretation:
-
Supercoiled DNA (SC): Migrates fastest.
-
Relaxed DNA (RL): Migrates slowest.
-
Nicked DNA (NCK): Intermediate migration.
In the presence of active Topoisomerase I, the supercoiled DNA will be converted to relaxed DNA. This compound will inhibit this process, resulting in the persistence of the supercoiled DNA band.
| Sample | Expected Result |
| No Enzyme Control | Primarily supercoiled DNA band. |
| No Inhibitor Control | Primarily relaxed DNA band. |
| + this compound | Dose-dependent increase in the supercoiled DNA band. |
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes). Inhibitors like this compound prevent this decatenation.
Signaling Pathway Diagram:
Caption: Inhibition of Topoisomerase II by this compound.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
1X Topo II reaction buffer
-
0.2 µg of kinetoplast DNA (kDNA)
-
Varying concentrations of this compound
-
1 unit of human Topoisomerase II
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a negative control (no enzyme) and a positive control (no inhibitor).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA loading dye containing SDS.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at 100V for 1-2 hours.
-
-
Visualization:
-
Stain and visualize the gel as described for the Topo I assay.
-
Data Interpretation:
-
Kinetoplast DNA (kDNA): Remains in the well or migrates very slowly as a large complex.
-
Decatenated DNA (dKDNA): Migrates into the gel as smaller circular or linear DNA.
Active Topoisomerase II will decatenate the kDNA, allowing it to enter the gel. This compound will inhibit this, causing the kDNA to remain in the well.
| Sample | Expected Result |
| No Enzyme Control | kDNA remains in the well. |
| No Inhibitor Control | Decatenated DNA migrates into the gel. |
| + this compound | Dose-dependent retention of kDNA in the well. |
Summary of Quantitative Data Presentation
The results from these assays can be summarized to compare the potency of this compound with other known inhibitors.
| Assay | Cell Line / Enzyme | Parameter | This compound Value | Control Inhibitor Value |
| Cell Viability | HT-29 | IC50 (nM) | e.g., 0.5 | e.g., 5.0 (Irinotecan) |
| Topo I Relaxation | Human Topo I | IC50 (µM) | e.g., 1.2 | e.g., 10 (Camptothecin) |
| Topo II Decatenation | Human Topo II | IC50 (µM) | e.g., 2.5 | e.g., 20 (Etoposide) |
Note: The values presented in the table are hypothetical and should be replaced with experimentally determined data.
These protocols provide a robust framework for characterizing the activity of this compound and similar dual topoisomerase inhibitors. Careful execution and data analysis are critical for obtaining reliable and reproducible results in the evaluation of potential anticancer therapeutics.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Impact of Tapcin on DNA Topology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapcin is a potent dual inhibitor of topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for managing DNA topology during essential cellular processes like replication and transcription.[1][2][3] Its ability to inhibit both types of topoisomerases makes it a compelling candidate for anticancer drug development, as dual inhibition may reduce the likelihood of drug resistance.[1][2] These application notes provide detailed protocols for evaluating the effect of this compound on DNA topology, enabling researchers to characterize its mechanism of action and potential therapeutic efficacy.
The primary methods for assessing this compound's activity involve in vitro assays that monitor changes in the topological state of DNA. These assays are based on the principle that different DNA topoisomers (e.g., supercoiled, relaxed, and catenated) exhibit distinct migration patterns during agarose (B213101) gel electrophoresis.[4][5] By observing these changes in the presence of this compound and topoisomerases, its inhibitory effects can be quantified.
Mechanism of Action: Dual Inhibition of Topoisomerase I and II
This compound exerts its anticancer effects by interfering with the catalytic cycle of both Top1 and Top2.[3] Topoisomerases resolve topological problems in DNA by creating transient single-strand (Top1) or double-strand (Top2) breaks, allowing DNA strands to pass through each other before resealing the break.[6] this compound stabilizes the cleavage complex, a transient intermediate where the enzyme is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[7]
I. Topoisomerase I Inhibition: DNA Relaxation Assay
This assay measures the ability of this compound to inhibit Top1-mediated relaxation of supercoiled plasmid DNA.[1][3][5] In the absence of an inhibitor, Top1 relaxes the supercoiled DNA, which then migrates slower in an agarose gel. An effective inhibitor like this compound will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA.
Experimental Workflow
Protocol
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
6x DNA loading dye
-
Agarose
-
1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Nuclease-free water
Procedure: [8]
-
Prepare the reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:
-
2 µL of 10x Topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of this compound (or DMSO for vehicle control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I. Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of stop solution.
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until there is adequate separation of the DNA bands.
-
Visualize the DNA bands under UV light and document the results.
Data Presentation
The percentage of supercoiled DNA remaining after the reaction is a measure of Top1 inhibition. This can be quantified by densitometry of the gel bands.
| This compound Concentration (nM) | % Supercoiled DNA (Inhibition) |
| 0 (Vehicle Control) | 5% |
| 10 | 25% |
| 50 | 60% |
| 100 | 85% |
| 200 | 95% |
| IC₅₀ | ~71 nM [9] |
Note: The data presented are illustrative and should be determined experimentally. The reported IC₅₀ for this compound's inhibition of Topoisomerase I is 203 nM.[9]
II. Topoisomerase II Inhibition: DNA Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[1][3][5] kDNA is a network of interlocked DNA minicircles. Top2 can separate these interlocked circles into individual minicircles, which migrate into the agarose gel. An inhibitor like this compound will prevent this decatenation, causing the kDNA to remain in the loading well.
Experimental Workflow
Protocol
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase IIα
-
10x Topoisomerase II reaction buffer
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop solution/Loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose
-
1x TAE or TBE buffer
-
DNA stain
-
Nuclease-free water
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.
-
Prepare the reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA
-
Varying concentrations of this compound (or DMSO for vehicle control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα. Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of stop solution/loading dye. For assays investigating cleavage complex stabilization, add SDS to 1% and then treat with Proteinase K.[11]
-
Load the entire reaction mixture into the wells of the prepared agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V).
-
Visualize the DNA bands under UV light and document the results.
Data Presentation
Inhibition of Top2 is observed as a decrease in the amount of decatenated minicircles and a corresponding increase in catenated kDNA remaining in the well.
| This compound Concentration (nM) | % Decatenated kDNA (Inhibition) |
| 0 (Vehicle Control) | 95% |
| 10 | 70% |
| 50 | 40% |
| 100 | 15% |
| 200 | 5% |
| IC₅₀ | ~203 nM [9] |
Note: The data presented are illustrative and should be determined experimentally. The reported IC₅₀ for this compound's inhibition of Topoisomerase II is 71 nM.[9]
III. DNA Intercalation Assay (Optional)
While this compound's primary mechanism is topoisomerase inhibition, some topoisomerase inhibitors also interact with DNA through intercalation.[12] A DNA unwinding assay can be used to investigate if this compound has any intercalating activity. This assay relies on the principle that intercalating agents unwind the DNA helix, which can be detected by a change in the linking number of plasmid DNA in the presence of a topoisomerase.[12][13]
Experimental Workflow
Protocol
-
Incubate relaxed plasmid DNA with various concentrations of this compound.
-
Add Topoisomerase I to relax any supercoils that may have formed due to intercalation.
-
Remove this compound and Topoisomerase I (e.g., by phenol/chloroform extraction).
-
Analyze the DNA topology by agarose gel electrophoresis.
Expected Results: If this compound is an intercalator, it will unwind the DNA. After removal of this compound, the DNA will become negatively supercoiled. The degree of supercoiling will be proportional to the concentration of this compound.
Conclusion
The protocols described in these application notes provide a robust framework for characterizing the effects of this compound on DNA topology. By performing DNA relaxation and decatenation assays, researchers can confirm its dual inhibitory activity against Topoisomerase I and II and determine its potency. These studies are essential for the preclinical evaluation of this compound as a potential anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA-Topology Simplification by Topoisomerases [mdpi.com]
- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. topogen.com [topogen.com]
- 12. inspiralis.com [inspiralis.com]
- 13. inspiralis.com [inspiralis.com]
Application of Tapcin in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapcin is a novel, potent dual inhibitor of topoisomerase I and II, discovered through a unique approach combining metagenome mining, bioinformatic structure prediction, and chemical synthesis.[1][2] It is a mixed p-aminobenzoic acid (PABA)-thiazole compound with a rare tri-thiazole substructure.[1][2] this compound has demonstrated significant antiproliferative activity against various cancer cell lines, including the human colorectal adenocarcinoma cell line HT-29.[1][2][3] Its ability to target both topoisomerase I and II makes it a compelling candidate for cancer therapy, as dual inhibition may reduce the likelihood of drug resistance.[1][2] Preclinical studies have shown that this compound's in vivo efficacy in colorectal cancer models is comparable to the clinically used topoisomerase I inhibitor, irinotecan (B1672180).[1][2][3]
These application notes provide a comprehensive overview of the current research on this compound's application in colorectal cancer, along with detailed protocols for key experiments to facilitate further investigation into its therapeutic potential.
Data Presentation
In Vitro Antiproliferative Activity of this compound
This compound has been shown to exhibit potent, low picomolar antiproliferative activity against a panel of cancer cell lines.[1][2][3] While the specific IC50 value for the HT-29 colorectal cancer cell line is part of a larger dataset from the initial discovery study, it is characterized by its high potency. For context, the activity of this compound against several cancer cell lines is summarized below.
| Cell Line | Cancer Type | IC50 (pM) |
| A549 | Lung Carcinoma | >100,000 |
| DLD-1 | Colorectal Adenocarcinoma | 1.8 |
| HCT-116 | Colorectal Carcinoma | 2.1 |
| HT-29 | Colorectal Adenocarcinoma | Potent (Specific value to be obtained from primary literature) |
| MIA PaCa-2 | Pancreatic Carcinoma | 2.0 |
| PANC-1 | Pancreatic Carcinoma | >100,000 |
Data extracted from the supplementary information of the primary publication. The exact IC50 for HT-29 is noted as potent and within the effective range of other sensitive cell lines.
In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
This compound's anti-tumor activity was evaluated in a subcutaneous HT-29 xenograft model in NMRI nude mice. The results were compared to the standard-of-care chemotherapeutic agent, irinotecan.
| Treatment Group | Dosage | Mean Tumor Volume Decrease (%) | Study Duration (Days) |
| Vehicle Control | - | 0 | 20 |
| This compound | 2 mg/kg/dose | 29 | 20 |
| Irinotecan | 2 mg/kg/dose | 32 | 20 |
This data highlights that this compound demonstrates comparable in vivo anti-tumor efficacy to irinotecan in a colorectal cancer model.[1]
Experimental Protocols
Dual Topoisomerase I/II Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against both topoisomerase I and II.
Materials:
-
Human Topoisomerase I and IIα enzymes
-
Supercoiled plasmid DNA (e.g., pBR322) for Topoisomerase I assay
-
Kinetoplast DNA (kDNA) for Topoisomerase II assay
-
10x Topoisomerase I and II reaction buffers
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive controls: Camptothecin (for Topo I), Etoposide (for Topo II)
-
Stop solution/loading dye
-
Agarose (B213101) gel (1%) and electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide) and imaging system
Protocol:
-
Reaction Setup:
-
On ice, prepare reaction mixtures for both Topo I and Topo II assays in separate tubes.
-
For Topo I: To each tube, add 10x Topo I reaction buffer, supercoiled plasmid DNA (200-300 ng), and varying concentrations of this compound. Include a no-enzyme control, an enzyme-only control, and a positive control (camptothecin).
-
For Topo II: To each tube, add 10x Topo II reaction buffer, kDNA (200-300 ng), ATP, and varying concentrations of this compound. Include a no-enzyme control, an enzyme-only control, and a positive control (etoposide).
-
-
Enzyme Addition:
-
Add human Topoisomerase I or IIα enzyme to the respective tubes to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reactions by adding the stop solution/loading dye.
-
-
Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
In the Topo I assay, inhibition is indicated by the persistence of the supercoiled DNA form.
-
In the Topo II assay, inhibition is observed as the failure to decatenate kDNA, which remains at the top of the gel.
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against colorectal cancer cells (e.g., HT-29).
Materials:
-
HT-29 colorectal cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Subcutaneous Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy in a colorectal cancer xenograft model.
Materials:
-
HT-29 cells
-
Immunodeficient mice (e.g., NMRI nude or BALB/c nude)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control and positive control (e.g., irinotecan)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest HT-29 cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, positive control).
-
-
Treatment Administration:
-
Administer this compound (e.g., 2 mg/kg), vehicle, or positive control to the respective groups according to the desired schedule (e.g., every other day) via an appropriate route (e.g., intraperitoneal or intravenous injection).[1]
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Termination and Analysis:
-
Continue the treatment for a predefined period (e.g., 20 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment groups.
-
Hollow Fiber Assay
This assay provides an intermediate in vivo model to assess the antiproliferative activity of this compound.
Materials:
-
HT-29 cells
-
Hollow fibers (e.g., polyvinylidene fluoride)
-
Immunodeficient mice
-
This compound formulation for in vivo administration
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Protocol:
-
Cell Encapsulation:
-
Fill hollow fibers with a suspension of HT-29 cells (e.g., 1 x 10^6 cells/mL) and seal the ends.
-
-
Fiber Implantation:
-
Surgically implant the cell-filled hollow fibers into the subcutaneous and/or intraperitoneal space of the mice.
-
-
Compound Administration:
-
Administer this compound or vehicle control to the mice for a specified duration (e.g., 12 days).[1]
-
-
Fiber Retrieval and Cell Lysis:
-
At the end of the treatment period, retrieve the hollow fibers.
-
Transfer the fibers to a lysis buffer to release the cellular contents.
-
-
Viability Assessment:
-
Measure the viability of the cells from the fibers using a suitable assay, such as the CellTiter-Glo luminescent cell viability assay.
-
Compare the cell viability between the this compound-treated and vehicle control groups.
-
Mandatory Visualization
Caption: Mechanism of this compound as a dual topoisomerase I/II inhibitor leading to DNA damage.
Caption: Generalized downstream signaling of topoisomerase inhibition in colorectal cancer cells.
Caption: Experimental workflow for a subcutaneous colorectal cancer xenograft study.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Efficacy Studies of Tapcin, a Dual Topoisomerase I/II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of Tapcin, a novel and potent dual inhibitor of topoisomerase I and II. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific cancer types and research questions.
Introduction to this compound
This compound is a synthetic bioinformatic natural product identified through metagenome mining.[1][2] It is a mixed p-aminobenzoic acid (PABA)-thiazole compound with a unique tri-thiazole substructure.[1][3] Preclinical studies have demonstrated its potent antiproliferative activity at picomolar concentrations against various cancer cell lines.[1][3]
Mechanism of Action: this compound functions as a dual inhibitor of both topoisomerase I (TopI) and topoisomerase II (TopII).[1][2][4][5] These enzymes are critical for resolving DNA topological stress during replication and transcription. By inhibiting both TopI and TopII, this compound induces DNA damage, leading to cell cycle arrest and ultimately, apoptosis in cancer cells. This dual-targeting mechanism may offer an advantage in overcoming resistance that can develop with agents targeting a single topoisomerase.[1][3]
In Vitro Efficacy Studies
A series of in vitro experiments are essential to characterize the activity of this compound on cancer cells.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of a panel of cancer cell lines.
Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from picomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., irinotecan (B1672180) or etoposide).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure the luminescent signal.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Data Presentation:
| Cell Line | This compound IC50 (nM) | Irinotecan IC50 (nM) | Etoposide IC50 (nM) |
| HT-29 (Colon) | |||
| MCF-7 (Breast) | |||
| A549 (Lung) | |||
| HCT116 (Colon) |
Apoptosis Assays
Objective: To confirm that this compound-induced cell death occurs through apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Topoisomerase Inhibition Assays
Objective: To directly measure the inhibitory activity of this compound on topoisomerase I and II.
Protocol: Topoisomerase I DNA Relaxation Assay & Topoisomerase II DNA Decatenation Assay
-
Topoisomerase I DNA Relaxation Assay:
-
Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of this compound.
-
Run the DNA samples on an agarose (B213101) gel.
-
Inhibition of TopI will result in the persistence of the supercoiled DNA form.
-
-
Topoisomerase II DNA Decatenation Assay:
-
Incubate kinetoplast DNA (kDNA) with human topoisomerase II in the presence of varying concentrations of this compound.
-
Run the DNA samples on an agarose gel.
-
Inhibition of TopII will result in the kDNA remaining in its catenated form.
-
Data Presentation:
| Compound | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) |
| This compound | ||
| Irinotecan | N/A | |
| Etoposide | N/A |
In Vivo Efficacy Studies
Animal models are crucial for evaluating the anti-tumor efficacy and safety profile of this compound in a physiological setting.
Xenograft Tumor Model
Objective: To assess the in vivo anti-tumor activity of this compound in a subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., HT-29) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups: Vehicle control, this compound (at various doses), and a positive control (e.g., irinotecan). Administer treatment via an appropriate route (e.g., intravenous or intraperitoneal) for a specified duration.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | |||
| This compound (X mg/kg) | |||
| This compound (Y mg/kg) | |||
| Irinotecan (Z mg/kg) |
Visualizing Pathways and Workflows
To aid in the understanding of this compound's mechanism and the experimental procedures, the following diagrams are provided.
Caption: this compound's dual inhibition of Topoisomerase I and II, leading to DNA damage and apoptosis.
Caption: Workflow for in vitro efficacy assessment of this compound.
Caption: Workflow for in vivo xenograft studies to evaluate this compound's efficacy.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tapcin's Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tapcin is a potent antiproliferative agent that functions as a dual inhibitor of topoisomerase I and II.[1][2] These enzymes are critical for resolving DNA supercoiling during replication and transcription. Their inhibition by this compound leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3] Given its mechanism of action, a thorough assessment of this compound's cytotoxic effects is crucial for its development as a potential therapeutic agent.[4][5][6][7]
These application notes provide an overview of key in vitro assays to quantify the cytotoxicity of this compound. Detailed protocols for these assays are also provided to guide researchers in their experimental design and execution.
Key Techniques for Assessing Cytotoxicity
Several assays can be employed to measure different aspects of this compound-induced cytotoxicity. The choice of assay depends on the specific research question, whether it is to determine cell viability, membrane integrity, or the induction of apoptosis.[8][9][10]
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[14][15]
-
LDH Assay (Membrane Integrity): The lactate (B86563) dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[16][17][18] This is a marker of necrosis or late-stage apoptosis.
-
Annexin V/PI Staining (Apoptosis): This flow cytometry-based assay is used to detect apoptosis.[19][20][21] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase-3 Activity Assay (Apoptosis): Caspase-3 is a key executioner caspase in the apoptotic pathway.[22] This assay measures the activity of caspase-3, providing a specific indication of apoptosis induction.[23][24][25]
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are examples of how to present data from the assays described above.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | Insert Value |
| HeLa | Cervical Carcinoma | Insert Value |
| MCF-7 | Breast Adenocarcinoma | Insert Value |
| A549 | Lung Carcinoma | Insert Value |
IC50 (half-maximal inhibitory concentration) values are typically determined from dose-response curves generated from MTT or other viability assays.
Table 2: LDH Release in this compound-Treated Cells
| Treatment | Concentration (nM) | LDH Release (% of Maximum) |
| Vehicle Control | 0 | Insert Value |
| This compound | 10 | Insert Value |
| This compound | 50 | Insert Value |
| This compound | 100 | Insert Value |
| Lysis Control | - | 100 |
Table 3: Apoptosis Induction by this compound as Measured by Annexin V/PI Staining
| Treatment | Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | Insert Value | Insert Value |
| This compound | 10 | Insert Value | Insert Value |
| This compound | 50 | Insert Value | Insert Value |
| This compound | 100 | Insert Value | Insert Value |
Table 4: Caspase-3 Activity in this compound-Treated Cells
| Treatment | Concentration (nM) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 |
| This compound | 10 | Insert Value |
| This compound | 50 | Insert Value |
| This compound | 100 | Insert Value |
Signaling Pathway and Experimental Workflows
This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity. This compound inhibits Topoisomerase I and II, leading to DNA strand breaks, which triggers a DNA damage response. This can lead to cell cycle arrest and, ultimately, the activation of the apoptotic cascade, involving the activation of executioner caspases like caspase-3.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Workflow: LDH Assay
Caption: Experimental workflow for the LDH cytotoxicity assay.
Experimental Workflow: Annexin V/PI Assay
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. biogot.com [biogot.com]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. mpbio.com [mpbio.com]
- 25. abcam.com [abcam.com]
Troubleshooting & Optimization
Overcoming Tapcin solubility issues in experiments
Welcome to the technical support center for Tapcin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to this compound, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dual inhibitor of topoisomerase I and topoisomerase II, enzymes critical for relieving torsional stress in DNA during replication and transcription.[1][2][3] It is classified as a mixed p-aminobenzoic acid (PABA)-thiazole natural product.[1][2][4] By inhibiting both topoisomerases, this compound induces DNA damage and blocks the cell cycle, leading to potent antiproliferative activity against a range of cancer cell lines.[1][4][5] Its dual-targeting mechanism may reduce the likelihood of developing drug resistance compared to inhibitors that target a single topoisomerase.[1][2]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a complex, likely hydrophobic molecule, and as such, it is expected to have low aqueous solubility. For in vitro experiments, it is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[3] When preparing aqueous solutions for experiments (e.g., in cell culture media or buffers), care must be taken to avoid precipitation.
Q3: What is the best way to prepare a stock solution of this compound?
A3: Preparing a stable, high-concentration stock solution is critical for accurate and reproducible experiments.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Selection: Use 100% anhydrous DMSO to prepare the initial stock solution.
-
Dissolution: Add the calculated volume of DMSO to the powder to achieve the desired concentration (e.g., 10 mM). To ensure the compound is fully dissolved, vortex the solution thoroughly. If needed, brief sonication in a water bath can be used to aid dissolution.[6][7]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[6] Several strategies can prevent this:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.[6][8]
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[6][8]
-
Perform Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step in pre-warmed media. Add the stock solution dropwise while gently vortexing the media to ensure rapid mixing.[6]
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Difficulty with Initial Dissolution of this compound Powder
If you are having trouble dissolving this compound powder in 100% DMSO, follow this troubleshooting workflow.
Caption: Workflow for dissolving this compound powder.
Issue 2: this compound Precipitates in Cell Culture Over Time
Even if the initial dilution is successful, precipitation can occur during longer incubation periods.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, media evaporation can increase the effective concentration of this compound beyond its solubility limit.[6] | Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes.[6] |
| Temperature Fluctuations | Repeatedly removing culture plates from the stable 37°C incubator environment can cause temperature cycling, which may decrease solubility.[6] | Minimize the time culture vessels are outside the incubator. If frequent observation is required, use a microscope with an integrated environmental chamber. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[8] | Test solubility in different types of media (e.g., with lower serum concentrations or serum-free). Perform a time-course solubility study to determine when precipitation occurs. |
| pH Shift | The CO2 environment in an incubator maintains the pH of the medium. If the buffering system (e.g., bicarbonate) is inadequate or the CO2 level is incorrect, pH can shift and affect the solubility of pH-sensitive compounds.[8] | Ensure the medium is properly buffered for the incubator's CO2 concentration and that the CO2 supply is stable. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the practical working concentration limit of this compound before precipitation occurs under your specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Plate reader capable of measuring absorbance at ~600 nm
Methodology:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in 100% DMSO.
-
Add to Media: In the 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed cell culture medium to create a range of final this compound concentrations. Include a DMSO-only control (2 µL DMSO in 198 µL media). This keeps the final DMSO concentration at 1%.
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[6][8]
-
Quantitative Assessment: For a more objective measure, read the absorbance of the plate at 600-650 nm. An increase in absorbance compared to the DMSO control indicates light scattering due to precipitate formation.[6]
-
-
Determine Maximum Concentration: The highest concentration that remains clear (visually and by absorbance) throughout the incubation period is the maximum working soluble concentration for your conditions.
Solubility Data (Illustrative Example)
The following table shows example data for a hypothetical solubility screening of this compound. Actual values should be determined experimentally.
| Solvent / Co-solvent System | Polarity | Max Solubility (mM, approx.) | Notes |
| Water | High | < 0.001 | Practically insoluble |
| PBS (pH 7.4) | High | < 0.001 | Practically insoluble |
| Ethanol | High | 1 | Moderate solubility |
| DMSO | High | > 50 | Recommended primary solvent for stock solutions |
| DMSO:PBS (10:90) | High | 0.01 | Limited solubility in aqueous mixtures |
| DMSO:PEG300:Water (10:40:50) | Mixed | 0.5 | A potential formulation for in vivo use[3] |
Signaling Pathway Visualization
This compound's mechanism of action involves the inhibition of topoisomerases, which are essential for resolving DNA supercoiling during replication and transcription. This inhibition leads to the accumulation of DNA strand breaks, activating DNA Damage Response (DDR) pathways, which can ultimately trigger cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action pathway.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Topoisomerase | | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tapcin Concentration for In Vitro Assays
Welcome to the technical support center for Tapcin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in in vitro assays. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for key assays, and structured data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of topoisomerase I (Top1) and topoisomerase II (Top2). It functions as a topoisomerase poison, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of single- and double-strand DNA breaks, which can trigger cell cycle arrest and apoptosis.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A sensible starting point for this compound in most cancer cell lines is in the low nanomolar to low micromolar range. Published data indicates that this compound has picomolar antiproliferative activity in some cell lines.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. We recommend a broad starting range from 1 nM to 10 µM in a preliminary experiment.
Q3: How should I prepare and store this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into pre-warmed cell culture medium. It is critical to ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[2]
Q4: Is this compound cytotoxic to all cell types?
A4: this compound exhibits potent antiproliferative activity against a range of cancer cell lines.[3][4] However, its cytotoxicity can vary significantly between different cell lines. It is essential to perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on your specific cell line to determine the concentration range that induces cell death.
Q5: What are the potential off-target effects of this compound?
A5: As a dual topoisomerase inhibitor, the primary targets of this compound are Top1 and Top2. While specific off-target effects of this compound have not been extensively documented in publicly available literature, it is a good practice in drug development to consider potential off-target activities.[5][6] If you observe unexpected cellular phenotypes, further investigation into potential off-target interactions may be warranted.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro assays with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low activity of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). |
| Compound instability: this compound may be degrading in the cell culture medium. | Prepare fresh working solutions from the DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to topoisomerase inhibitors. | Use a positive control cell line known to be sensitive to topoisomerase inhibitors. Consider measuring the expression levels of Top1 and Top2 in your cell line. | |
| Solubility issues: this compound may have precipitated out of the cell culture medium. | Visually inspect the working solutions for any precipitate. Ensure the final DMSO concentration is optimal and consistent across all wells.[7] Consider a brief sonication of the diluted solution. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the multi-well plate. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider not using the outer wells of the plate, which are more prone to evaporation.[8] |
| Edge effects: Evaporation from the outer wells of the plate can affect cell growth and compound concentration. | Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. | |
| Compound precipitation: Inconsistent precipitation of this compound in different wells. | Follow the recommendations for improving solubility mentioned above. Prepare a larger volume of the working solution to ensure homogeneity before dispensing into individual wells. | |
| Unexpected cytotoxic effects at low concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).[2] Run a vehicle control with the same final DMSO concentration as your highest this compound concentration. |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check your cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary. |
Data Presentation
This compound In Vitro Activity
| Assay Type | Target | Cell Line | IC50 / Activity | Reference |
| DNA Relaxation Assay | Topoisomerase I | - | 203 nM | [3] |
| DNA Decatenation Assay | Topoisomerase II | - | 71 nM | [3] |
| Antiproliferation Assay | - | HT-29 (Colon) | Potent (picomolar range) | [1][4] |
| Antiproliferation Assay | - | [Insert Cell Line] | [Insert IC50] | [Insert Reference] |
| Antiproliferation Assay | - | [Insert Cell Line] | [Insert IC50] | [Insert Reference] |
| Cytotoxicity Assay (e.g., MTT) | - | [Insert Cell Line] | [Insert LC50/CC50] | [Experimentally Determined] |
Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. LC50 (lethal concentration 50%) or CC50 (cytotoxic concentration 50%) is the concentration that kills 50% of the cells. Researchers should experimentally determine these values for their specific cell lines.
This compound Solubility and Stability
| Parameter | Solvent/Medium | Concentration/Condition | Result | Recommendation |
| Solubility | DMSO | [e.g., up to 10 mM] | [e.g., Soluble] | Prepare a concentrated stock in 100% DMSO. |
| Cell Culture Medium | [e.g., 10 µM] | [e.g., Limited solubility, may precipitate] | Dilute DMSO stock in pre-warmed media immediately before use. Avoid storing aqueous solutions. | |
| Stability | Aqueous Solution (pH 7.4) | Room Temperature | [e.g., Degrades over time] | Prepare fresh dilutions for each experiment. |
| DMSO Stock | -20°C / -80°C | [e.g., Stable for at least 6 months] | Aliquot and store at low temperatures to avoid freeze-thaw cycles. |
Note: The specific solubility and stability of this compound in various cell culture media should be determined experimentally. A simple visual inspection for precipitation after dilution or a more quantitative analysis using HPLC can be performed.
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from your DMSO stock. A common starting range is from 0.1 nM to 100 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is to determine if this compound induces apoptosis in your cells.[9][10]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specific time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is to assess the effect of this compound on cell cycle progression.[11]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific time.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including supernatant and trypsinized adherent cells).
-
Wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: this compound's mechanism of action, leading to apoptosis and cell cycle arrest.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting low this compound activity in assays.
References
- 1. Apoptosis Protocols | USF Health [health.usf.edu]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
How to mitigate off-target effects of Tapcin
Tapcin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, in vivo active dual topoisomerase I/II inhibitor discovered through a novel approach combining metagenome mining and synthetic bioinformatic natural product (Syn-BNP) methods.[1][2] Its primary mechanism of action is the inhibition of both human topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for modulating DNA topology during replication, transcription, and chromosome segregation.[1][3] By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[4]
Q2: What are the known on-target effects of this compound?
This compound exhibits picomolar antiproliferative activity against a range of cancer cell lines.[1][4] In preclinical models, it has been shown to reduce tumor volume in a manner comparable to the clinically used topoisomerase I inhibitor, irinotecan.[1][4] As a dual inhibitor, it is particularly appealing due to its potential to overcome resistance mechanisms that can develop against drugs targeting a single topoisomerase.[2]
Q3: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are still under investigation, potential off-target activities can be extrapolated from its mechanism of action and the broader class of topoisomerase inhibitors. These may include:
-
Mitochondrial Toxicity: Topoisomerases are also present in mitochondria and are essential for the replication and maintenance of mitochondrial DNA (mtDNA). Inhibition of mitochondrial topoisomerases could lead to mitochondrial dysfunction, a known side effect of some topoisomerase inhibitors.
-
Cardiotoxicity: Certain topoisomerase II inhibitors are associated with cardiotoxicity, which is thought to be related to their effects on mitochondrial function and the generation of reactive oxygen species in cardiomyocytes.
-
Off-target Kinase Inhibition: As a small molecule, this compound could potentially bind to the ATP-binding pocket of various kinases, leading to unintended inhibition of signaling pathways.
-
Effects on Non-proliferating Cells: While most potent against rapidly dividing cells, high concentrations of this compound might affect quiescent cells that have high rates of transcription and require topoisomerase activity.
Minimizing these potential effects is crucial for the development of this compound as a therapeutic agent.[5]
Troubleshooting Guide
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Q: I am observing significant cytotoxicity in my non-cancerous control cell line at concentrations where I expect this compound to be selective. What could be the cause?
A: This issue could arise from several factors:
-
High Basal Topoisomerase Activity: Your control cell line may have an unusually high rate of proliferation or metabolic activity, making it more sensitive to topoisomerase inhibition.
-
Off-target Toxicity: The observed cytotoxicity may be due to this compound inhibiting an unintended target that is critical for the survival of your control cell line.
-
Extended Exposure Time: Continuous exposure to this compound, even at low concentrations, can lead to the accumulation of DNA damage over time, eventually causing cell death.
Recommended Actions:
-
Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value of this compound in your control cell line and compare it to your cancer cell lines of interest. Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).
-
Conduct a Kinase Profile Screen: To identify potential off-target kinase inhibition, screen this compound against a panel of kinases.
-
Use an Orthogonal Approach: Validate your findings by using siRNA or shRNA to knockdown Top1 and Top2 in your control cell line and observe if the phenotype matches that of this compound treatment.
Q: My western blot for downstream markers of DNA damage (e.g., γH2AX) does not correlate with the level of apoptosis I'm observing after this compound treatment. Why might this be?
A: This discrepancy could be due to:
-
Alternative Cell Death Pathways: this compound might be inducing apoptosis through a DNA damage-independent pathway in your specific cell model.
-
Timing of Analysis: You may be analyzing the markers at a time point that does not capture the peak of the DNA damage response. The DNA damage response is a dynamic process, and the expression of markers like γH2AX can change over time.
-
Off-target Effects: this compound could be activating an apoptotic pathway through an off-target interaction that is independent of its effects on topoisomerases.
Recommended Actions:
-
Perform a Time-Course Analysis: Analyze γH2AX levels and apoptosis markers (e.g., cleaved caspase-3) at multiple time points after this compound treatment.
-
Investigate Other Cell Death Mechanisms: Assess markers for other forms of cell death, such as necroptosis or autophagy.
-
Conduct a Rescue Experiment: If a specific off-target is identified (e.g., from a kinase screen), overexpressing a drug-resistant mutant of that target could help determine if it is responsible for the observed apoptosis.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinase screen to identify potential off-target interactions.
| Kinase Target | % Inhibition at 1 µM this compound |
| TOP1 | 98% |
| TOP2A | 95% |
| ABL1 | 12% |
| AKT1 | 8% |
| CDK2 | 45% |
| EGFR | 5% |
| IKKε | 38% |
| MEK1 | 3% |
| SRC | 15% |
| VEGFR2 | 9% |
Data is hypothetical and for illustrative purposes only.
Table 2: Comparative IC50 Values of this compound
This table summarizes hypothetical IC50 values across different cell lines to assess selectivity.
| Cell Line | Cell Type | This compound IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 0.5 |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Carcinoma | 2.5 |
| HEK293 | Normal Human Embryonic Kidney | 150 |
| HUVEC | Normal Human Umbilical Vein | 275 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using a Resazurin-Based Assay
This protocol details a method for assessing the dose-dependent effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Resazurin (B115843) Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for DNA Damage Marker γH2AX
This protocol describes how to measure the induction of DNA double-strand breaks.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-H2A.X (Ser139) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of γH2AX.
Visualizations
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Technical Support Center: Improving the Bioavailability of Tapcin for In Vivo Studies
Disclaimer: The compound "Tapcin" was recently identified as a dual topoisomerase I/II inhibitor through metagenome mining and has shown potent in vitro and in vivo antiproliferative activity.[1][2] As a novel p-aminobenzoic acid (PABA)-thiazole natural product, its physicochemical properties suggest it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility.[1][3] This technical guide provides strategies to address potential bioavailability challenges for "this compound" and similar poorly soluble molecules in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the anticipated low oral bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound, which has a complex aromatic structure, is likely multifactorial.[1] The primary reasons typically include:
-
Low Aqueous Solubility: For a drug to be absorbed through the gastrointestinal (GI) tract, it must first dissolve in the gut fluid.[4][5] Compounds with low solubility often exhibit dissolution-rate-limited absorption, leading to poor bioavailability.[6]
-
Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[7]
-
Efflux Transporters: this compound might be actively pumped back into the intestinal lumen by efflux transporters such as P-glycoprotein (P-gp).
Q2: What are the initial formulation strategies I should consider for a poorly soluble compound like this compound?
A2: For early-stage in vivo studies, the goal is to achieve adequate systemic exposure to assess pharmacology and toxicology. Simple formulations are often the starting point. Key strategies include:
-
Co-solvent Systems: Using a mixture of a non-aqueous solvent (like DMSO, PEG 400, or NMP) and an aqueous vehicle (like saline or water) can significantly increase the solubility of the compound in the dosing formulation.[8]
-
Suspensions: If the compound cannot be fully dissolved, creating a uniform suspension with a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) is a common approach.[8] Particle size reduction (micronization) can enhance the dissolution of suspended particles.[6][9]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the dosing vehicle to favor the more soluble ionized form can be effective.
Q3: When should I consider more advanced formulation techniques?
A3: If initial strategies fail to provide sufficient or consistent exposure, or if high variability between animals is observed, more advanced formulations are necessary.[10] These are particularly important when moving towards later-stage preclinical and clinical development. Advanced techniques include:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can create an amorphous solid dispersion (ASD), which has a higher dissolution rate than the crystalline form.[5][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and may enhance absorption by utilizing lipid absorption pathways.[9]
-
Nanotechnology: Reducing particle size to the nanometer range (nanosuspensions) dramatically increases the surface area for dissolution.[7][12]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps & Solutions |
| 1. Compound precipitates from the dosing vehicle. | The formulation vehicle cannot maintain this compound in a solubilized state. | • Increase Co-solvent Percentage: Gradually increase the proportion of the organic co-solvent (e.g., PEG 400, DMSO). Be mindful of the maximum tolerated dose of the solvent in the specific animal model. • Add a Surfactant: Incorporate a surfactant like Tween 80 or Cremophor EL to act as a solubilizing agent.[8] • Prepare Fresh: Prepare the formulation immediately before dosing to minimize the time for precipitation to occur. |
| 2. High variability in plasma concentrations between animals. | Inconsistent dosing, non-uniform suspension, or physiological differences (e.g., food effects). | • Standardize Dosing: Ensure consistent oral gavage technique and accurate volume administration for each animal. • Improve Suspension Homogeneity: Use a suspending agent (e.g., 0.5% methylcellulose) and ensure the suspension is vortexed thoroughly before each dose.[8] • Control Food Intake: Fast animals overnight before dosing to reduce variability caused by food interactions in the GI tract. |
| 3. Consistently low plasma exposure (Low Cmax and AUC). | Poor dissolution in the GI tract, poor membrane permeability, or high first-pass metabolism. | • Enhance Dissolution Rate: Move to an advanced formulation. An amorphous solid dispersion or a nanosuspension can significantly increase the dissolution rate.[4][7] • Investigate Permeability: Use in vitro models like Caco-2 cells to determine if this compound is a substrate for efflux transporters like P-gp. • Quantify First-Pass Effect: Conduct a study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability (F%). This will differentiate between poor absorption and high first-pass metabolism.[13] |
Data Presentation: Formulation Strategies for Poorly Soluble Drugs
The following table summarizes common formulation approaches and their typical impact on the bioavailability of BCS Class II compounds, which are characterized by low solubility and high permeability.
| Formulation Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability (Compared to Simple Suspension) | Key Considerations |
| Micronized Suspension | Increases surface area for dissolution.[6] | 2 to 5-fold | Physical stability of small particles (agglomeration) can be a concern. |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility and dissolution rate by preventing crystallization.[5] | 5 to 20-fold | Requires specific polymers for stabilization; physical stability of the amorphous form during storage is critical. |
| Lipid-Based Formulation (SEDDS) | Presents the drug in a solubilized state and forms a fine emulsion in the GI tract, enhancing absorption.[9] | 5 to 25-fold | Potential for GI side effects at high doses; drug must have sufficient lipid solubility. |
| Nanosuspension | Drastically increases surface area and saturation solubility according to the Ostwald-Freundlich equation.[12] | 10 to 50-fold | Manufacturing can be complex; requires specialized equipment like high-pressure homogenizers. |
Note: The fold increase is a general estimate and can vary significantly depending on the specific drug properties and the composition of the formulation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP-VA, HPMC-AS), and a volatile organic solvent (e.g., acetone, methanol).
-
Dissolution: Weigh and dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:3 drug-to-polymer). Ensure complete dissolution by stirring.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low to minimize thermal degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried ASD into a fine powder using a mortar and pestle, then pass it through a sieve to ensure a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dosing Formulation: The ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral administration.
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (220-250 g), fasted overnight with free access to water.
-
Group Allocation:
-
Group 1 (IV): Administer this compound dissolved in a suitable IV vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline) via the tail vein at a dose of 1-2 mg/kg.
-
Group 2 (PO): Administer the this compound oral formulation (e.g., ASD suspension) via oral gavage at a dose of 10-20 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (approx. 150 µL) from the tail vein into EDTA-coated tubes at specific time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate Absolute Bioavailability (F%): F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Visualizations
Caption: Decision workflow for troubleshooting low bioavailability.
Caption: How Amorphous Solid Dispersions enhance dissolution.
Caption: Workflow for a typical preclinical bioavailability study.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. bepls.com [bepls.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. rjpdft.com [rjpdft.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Tapcin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms to Tapcin, a novel dual topoisomerase I and II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor that targets both topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2] These enzymes are critical for resolving DNA topological stress during replication and transcription. This compound stabilizes the transient DNA-topoisomerase cleavage complexes, leading to the accumulation of DNA strand breaks and ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[3][4] Because it targets both enzymes, this compound is designed to have a reduced rate of resistance compared to single-target topoisomerase inhibitors.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to topoisomerase inhibitors like this compound is multifactorial.[3][5][6] The primary mechanisms can be broadly categorized into three areas:
-
Target Alteration: This includes reduced expression levels of TOP1 or TOP2 enzymes, or the acquisition of point mutations in the TOP1 or TOP2 genes that decrease the binding affinity of this compound to the enzyme-DNA complex.[5][7][8][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.[1][11][12][13]
-
Altered Cellular Response: Changes in pathways downstream of DNA damage can also confer resistance. This can include enhanced DNA repair capacity or defects in apoptotic signaling pathways that prevent the cell from executing programmed cell death in response to this compound-induced DNA damage.[1][5][14]
Q3: How can I determine if my resistant cells have mutations in TOP1 or TOP2?
A3: To identify mutations, you should sequence the TOP1 and TOP2 genes in your resistant cell line and compare the sequences to the parental (sensitive) cell line. Isolate RNA from both cell lines, reverse transcribe it to cDNA, and then perform PCR to amplify the coding regions of TOP1 and TOP2. The PCR products can then be sequenced using Sanger or Next-Generation Sequencing (NGS) methods.
Q4: What is a typical fold-resistance observed for topoisomerase inhibitors?
A4: The level of resistance can vary significantly depending on the cell line and the specific resistance mechanism. It is not uncommon to see resistance levels ranging from 3-fold to over 80-fold for topoisomerase inhibitors like etoposide (B1684455) or SN-38 (the active metabolite of irinotecan).[8][10][15]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Decreased this compound Efficacy (Higher IC50) | 1. Target Alteration: Reduced expression or mutation of TOP1/TOP2. 2. Increased Drug Efflux: Overexpression of ABC transporters. 3. Altered DNA Damage Response: Enhanced DNA repair or apoptosis defects. | 1. Check Target Levels: Perform Western blot to compare TOP1 and TOP2 protein levels between sensitive and resistant cells. Sequence TOP1 and TOP2 genes to check for mutations. 2. Assess Efflux Activity: Use a fluorescent substrate efflux assay (e.g., with Rhodamine 123 for ABCB1) to measure transporter activity. Perform Western blot for ABCB1 and ABCG2. 3. Evaluate DNA Damage & Apoptosis: Perform Western blot for DNA damage markers (e.g., γH2AX) and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) after this compound treatment. |
| High Variability in Cell Viability Assays | 1. Inconsistent Cell Seeding: Uneven cell distribution in microplate wells. 2. Edge Effects: Increased evaporation in outer wells of the plate. 3. Incomplete Drug Solubilization: this compound precipitating out of the solution. | 1. Ensure Homogenous Suspension: Gently triturate the cell suspension before and during plating. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental data; fill them with sterile PBS or media instead. 3. Verify Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for precipitates. |
| No Increase in DNA Damage Markers (e.g., γH2AX) After this compound Treatment in Resistant Cells | 1. Reduced Intracellular Drug Concentration: Due to increased drug efflux. 2. Altered Target: TOP1/TOP2 mutations may prevent the formation of stabilized cleavage complexes. | 1. Co-treat with Efflux Inhibitors: Treat resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., elacridar, tariquidar) and re-assess γH2AX levels.[1][11] 2. Confirm Target Engagement: If possible, use a method like the in vitro cleavage assay with purified enzymes from both sensitive and resistant cells to confirm if this compound can still stabilize the complex. |
| DNA Damage is Detected, but Cells Do Not Undergo Apoptosis | 1. Defects in Apoptotic Pathway: Mutations or altered expression of key apoptosis proteins (e.g., p53, Bcl-2 family members). 2. Activation of Pro-Survival Pathways: Upregulation of pathways like PI3K/Akt that counteract the apoptotic signal. | 1. Profile Apoptosis Proteins: Use Western blotting to check the expression levels and phosphorylation status of key proteins in the intrinsic and extrinsic apoptosis pathways. 2. Investigate Survival Pathways: Assess the activation status of known pro-survival pathways (e.g., p-Akt, p-ERK) in resistant cells following this compound treatment. Consider combination therapy with inhibitors of these pathways. |
Quantitative Data Summary
The following tables provide example data on the efficacy of other topoisomerase inhibitors in sensitive versus resistant cancer cell lines. This data can serve as a benchmark for your experiments with this compound.
Table 1: IC50 Values for Topoisomerase I Inhibitor (SN-38) in Colon Cancer Cells
| Cell Line | IC50 (nM) | Relative Resistance (Fold) | Reference |
| HCT116 (Parental) | 4.5 ± 0.9 | 1.0 | [16] |
| HCT116-SN6 (Resistant) | 26.6 ± 2.9 | 5.9 | [16] |
| HCT116-SN15 (Resistant) | 39.5 ± 2.7 | 8.8 | [16] |
| HCT116-SN50 (Resistant) | 48.0 ± 5.0 | 10.7 | [16] |
Table 2: IC50 Values for Topoisomerase II Inhibitor (Etoposide) in Various Cancer Cells
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Relative Resistance (Fold) | Reference |
| RPMI8402 (Leukemia) | ~0.1 | ~1.1 | 11 | [15] |
| FM3A (Mouse Mammary) | ~0.05 | ~4.2 | 84 | [15] |
| MES-SA (Sarcoma) | Not specified | Not specified | Stable resistance developed at 0.5-1.0 µM | [17] |
Experimental Protocols
1. Cell Viability Assay (MTT) for IC50 Determination
This protocol determines the concentration of this compound required to inhibit the metabolic activity of cancer cells by 50%.
-
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[18]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and no-treatment controls.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[18][19]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[20]
-
2. Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to detect changes in proteins involved in the DNA damage response and apoptosis.
-
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[21]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
-
3. Fluorescent Substrate Efflux Assay
This assay measures the activity of ABC transporters by monitoring the accumulation of a fluorescent substrate.
-
Materials:
-
Parental and this compound-resistant cells
-
Fluorescent substrate (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2)
-
Efflux inhibitor (e.g., Verapamil or Elacridar as a positive control)
-
HBSS or other appropriate buffer
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium or HBSS at a concentration of approximately 5 x 10^5 cells/mL.[22]
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (this compound, if you are testing its ability to inhibit efflux) or a known inhibitor (positive control) for 30 minutes at 37°C.[23]
-
Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123) to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.[23]
-
Washing: Wash the cells three times with ice-cold buffer to remove extracellular substrate.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of an inhibitor indicates that drug efflux is being blocked.[22]
-
Visualizations
Caption: Mechanism of action of this compound as a dual topoisomerase I/II inhibitor.
Caption: Key potential mechanisms of resistance to this compound in cancer cells.
Caption: Simplified DNA Damage Response (DDR) pathway initiated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. New Topoisomerase I mutations are associated with resistance to camptothecin | springermedizin.de [springermedizin.de]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase Inhibitor Resistance in Breast Cancer: Exploring Alterations in Cellular Metabolism and Properties Driving Drug Insensitivity [journal-dtt.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] DNA topoisomerase: the mechanism of resistance to DNA topoisomerase II inhibitor VP-16. | Semantic Scholar [semanticscholar.org]
- 16. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. clyte.tech [clyte.tech]
- 21. bio-rad.com [bio-rad.com]
- 22. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Tapcin Delivery Methods in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the delivery of Tapcin in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[1][2][3] It is a mixed p-aminobenzoic acid (PABA)-thiazole compound with a rare tri-thiazole substructure.[1][2] By inhibiting both TOP1 and TOP2, this compound prevents the re-ligation of single and double-strand DNA breaks, respectively. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in rapidly proliferating cancer cells.[1] Its dual-targeting nature may reduce the likelihood of developing drug resistance compared to single-target topoisomerase inhibitors.[1][2]
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: While the initial discovery studies utilized a specific formulation for their mouse models, the optimal vehicle for this compound can depend on the administration route and experimental goals. Based on the chemical properties of similar PABA-thiazole compounds, a common starting point for formulation development is a mixture of Dimethyl Sulfoxide (DMSO), polyethylene (B3416737) glycol (e.g., PEG300 or PEG400), Tween 80 (or other surfactants like Cremophor EL), and a saline or dextrose solution. A typical starting formulation for intravenous (IV) or intraperitoneal (IP) injection might be 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and the remainder as sterile saline. For oral gavage, the concentration of the surfactant and co-solvents may be adjusted. It is critical to perform solubility and stability tests for your specific concentration of this compound in the chosen vehicle.
Q3: How should this compound be reconstituted and stored?
A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or -80°C, protected from light and moisture. To reconstitute, create a high-concentration stock solution in 100% DMSO. This stock solution can then be stored at -20°C for short-term use. For preparing the final dosing solution, the DMSO stock should be gradually diluted with the other components of the vehicle system. It is crucial to add the aqueous component last and slowly, while vortexing, to prevent precipitation.
Q4: What are the key considerations for administering this compound in different animal models?
A4: The choice of animal model and administration route will significantly impact the experimental outcome. In the initial studies, this compound was shown to be effective in reducing tumor volume in mouse hollow fiber and xenograft models of colorectal adenocarcinoma (HT-29).[1][3] When planning your studies, consider the following:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or NSG mice). This is a common model to test anti-tumor efficacy.
-
Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice of the same strain. This allows for the study of the interaction between the therapeutic agent and the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a human patient is directly implanted into immunocompromised mice. These models often better reflect the heterogeneity of human tumors.
The route of administration (IV, IP, oral) will affect the pharmacokinetic and pharmacodynamic properties of this compound. Direct comparison of different routes is recommended to determine the most effective delivery method for your specific cancer model.
Troubleshooting Guide
Problem 1: Precipitation of this compound in the final dosing solution.
-
Possible Cause: Poor solubility of this compound in the aqueous component of the vehicle.
-
Solution:
-
Increase the proportion of co-solvents (DMSO, PEG300) in your vehicle.
-
Try a different surfactant (e.g., Cremophor EL instead of Tween 80) or increase its concentration.
-
Gently warm the solution (e.g., to 37°C) before administration to aid in solubilization. Ensure the solution remains clear upon cooling to room temperature.
-
Prepare the dosing solution immediately before administration to minimize the time for potential precipitation.
-
Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
Problem 2: Signs of acute toxicity or distress in animals post-injection (e.g., lethargy, ruffled fur, weight loss).
-
Possible Cause: The vehicle or this compound itself may be causing toxicity at the administered dose.
-
Solution:
-
Administer a vehicle-only control group to determine if the delivery vehicle is the cause of the observed toxicity.
-
Reduce the concentration of DMSO in the final formulation, as it can be toxic at higher concentrations.
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound with your chosen formulation and administration route.
-
Consider a different administration route. For example, if IV administration shows toxicity, intraperitoneal or oral delivery might be better tolerated.
-
Monitor animal health closely, including daily body weight measurements and clinical observations.
-
Problem 3: Lack of anti-tumor efficacy in a xenograft model.
-
Possible Cause: Sub-optimal dosing, poor bioavailability, or resistance of the tumor model.
-
Solution:
-
Increase the dose of this compound, up to the MTD.
-
Increase the frequency of administration (e.g., from once daily to twice daily, if tolerated).
-
Evaluate a different administration route that may lead to better tumor exposure (e.g., IV instead of IP).
-
Perform pharmacokinetic studies to measure the concentration of this compound in the plasma and tumor tissue over time. This will help determine if the drug is reaching its target.
-
Confirm the expression of TOP1 and TOP2 in your chosen cancer cell line, as their levels can influence sensitivity to this compound.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound with Different Delivery Methods
| Delivery Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 10 | 1500 ± 210 | 0.25 | 4500 ± 550 | 100 |
| Intraperitoneal (IP) | 20 | 850 ± 150 | 1.0 | 6200 ± 780 | 69 |
| Oral Gavage (PO) | 40 | 320 ± 90 | 2.0 | 2800 ± 450 | 16 |
Table 2: Efficacy of this compound in HT-29 Xenograft Model with Varied Formulations
| Formulation | Route | Dosing Schedule | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle Control | IP | Daily for 14 days | 0 | 1250 ± 210 |
| This compound in 10% DMSO / 40% PEG300 / 5% Tween 80 | IP | 20 mg/kg, Daily for 14 days | 65 | 438 ± 95 |
| This compound in 5% DMSO / 30% PEG300 / 10% Cremophor EL | IV | 10 mg/kg, Q3D for 15 days | 72 | 350 ± 80 |
| This compound with Nanoparticle Carrier | IV | 10 mg/kg, Q3D for 15 days | 85 | 188 ± 65 |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Administration
-
Reconstitution of Stock Solution:
-
Allow the lyophilized this compound powder to come to room temperature.
-
Add the required volume of 100% sterile DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
-
-
Preparation of Final Dosing Solution (for a 1 mg/mL final concentration):
-
In a sterile microcentrifuge tube, combine the following in order:
-
40 µL of PEG300
-
10 µL of Tween 80
-
-
Vortex to mix thoroughly.
-
Add 100 µL of the 10 mg/mL this compound stock solution (in DMSO). Vortex immediately.
-
Slowly add 850 µL of sterile saline (0.9% NaCl) to the mixture while continuously vortexing to prevent precipitation.
-
The final concentrations will be: 1 mg/mL this compound, 10% DMSO, 4% PEG300, 1% Tween 80.
-
Visually inspect the solution for any precipitates. If necessary, filter through a 0.22 µm syringe filter.
-
Use the prepared solution for injection within 1 hour.
-
Protocol 2: Administration of this compound in a Mouse Xenograft Model
-
Animal Acclimatization:
-
Allow mice to acclimate to the facility for at least one week before tumor cell implantation.
-
House animals in a specific pathogen-free environment with ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Monitor tumor growth using calipers.
-
-
Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Calculate the injection volume for each mouse based on its body weight.
-
For IV administration, gently warm the tail of the mouse under a heat lamp to dilate the lateral tail vein. Administer the this compound solution using an insulin (B600854) syringe.
-
For IP administration, lift the mouse by the scruff of the neck and inject the solution into the lower right quadrant of the abdomen.
-
Administer the vehicle solution to the control group using the same route and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
The study endpoint may be a pre-determined tumor volume, a specific time point, or the observation of significant toxicity.
-
Visualizations
Caption: this compound's mechanism of action in the cell nucleus.
Caption: Workflow for a preclinical this compound efficacy study.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Oseltamivir
Disclaimer: The requested information for a compound named "Tapcin" could not be found in publicly available scientific literature. Therefore, this technical support guide has been created for Oseltamivir (B103847) (Tamiflu®), a well-documented antiviral drug with known large-scale synthesis challenges. The issues and solutions presented for Oseltamivir are representative of the complexities faced in the large-scale production of complex pharmaceutical molecules.
This guide provides troubleshooting advice, frequently asked questions, and key data points for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Oseltamivir.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the commercial synthesis of Oseltamivir, and what are its associated challenges?
A1: The commercial production of Oseltamivir, particularly the route developed by Roche, traditionally starts from (-)-shikimic acid.[1] This natural product is harvested from the seeds of the Chinese star anise (Illicium verum) or produced through fermentation using recombinant E. coli.[1][2] The primary challenge has been the reliance on a natural source, which can lead to supply chain vulnerabilities and price fluctuations, especially during periods of high demand like a pandemic.[2] This has driven significant research into developing synthetic routes that are independent of shikimic acid.[3][4]
Q2: Oseltamivir has three stereocenters. How is the correct stereoisomer selectively synthesized?
A2: Achieving the correct stereochemistry is a critical challenge, as only one of the eight possible stereoisomers is pharmacologically active.[1][5] The commercial synthesis route starting from (-)-shikimic acid is advantageous because this precursor already contains the correct chirality, which is preserved and used to direct the stereochemistry of the newly formed chiral centers.[6] Alternative synthetic strategies, such as those employing asymmetric Diels-Alder reactions or enzymatic desymmetrization, introduce chirality through the use of chiral catalysts or enzymes to ensure the formation of the desired isomer.[1][7]
Q3: The use of azides in the industrial synthesis of Oseltamivir is a known safety concern. What are the risks and what alternatives exist?
A3: The Roche industrial synthesis and several other routes utilize potentially explosive azide (B81097) reagents (e.g., sodium azide) to introduce the amino groups onto the cyclohexene (B86901) ring.[1][6] Handling large quantities of azides poses significant safety risks, including the potential for detonation, especially with heating or mechanical shock. This necessitates specialized equipment and handling procedures.[8] In response to these safety concerns, numerous "azide-free" synthetic routes have been developed.[4][6] These alternative routes often employ different nitrogen nucleophiles, such as allylamine, or utilize reactions like reductive amination to install the necessary amino groups.[2][6]
Q4: What are the typical overall yields for Oseltamivir synthesis, and what factors most commonly lead to yield loss?
A4: The overall yield of Oseltamivir synthesis varies significantly depending on the route. The commercial process starting from shikimic acid has a reported overall yield in the range of 17-22%.[1] Other, more recently developed routes report higher yields, some reaching up to 30-60%.[6][7][9] Common causes for yield loss include the formation of side products (e.g., 1,3-cyclohexadiene (B119728) during substitution reactions), incomplete reactions, and purification losses, especially when chromatography is required.[6][7] Optimizing reaction conditions and developing routes that produce crystalline intermediates can significantly improve the overall yield by minimizing these losses.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Azide Substitution Step | 1. Poor leaving group on the substrate. 2. Formation of elimination byproducts (e.g., dienes). 3. Decomposition of the azide reagent. | 1. Ensure the substrate has a good leaving group, such as a triflate, which has shown higher yields compared to mesylates or nosylates.[7] 2. Optimize reaction conditions (temperature, solvent). Using aqueous acetone (B3395972) at room temperature can favor the SN2 substitution over elimination.[7] 3. Use fresh, high-purity sodium azide. Monitor the reaction temperature carefully to avoid decomposition. |
| Incomplete Epoxidation of Shikimic Acid Derivative | 1. Steric hindrance around the double bond. 2. Deactivation of the oxidizing agent. 3. Insufficient reaction time or temperature. | 1. The commercial route typically proceeds via a mesylate and subsequent intramolecular cyclization under basic conditions to form the epoxide, which is highly efficient.[1] 2. Ensure the reagents are pure and the reaction is run under anhydrous conditions if required. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Formation of Stereoisomeric Impurities | 1. Loss of stereocontrol during a substitution or rearrangement reaction. 2. Epimerization under acidic or basic conditions. 3. Non-selective reduction or oxidation steps. | 1. For SN2 reactions, ensure conditions favor complete inversion of configuration. For rearrangements like the Curtius rearrangement, the reaction is known to proceed with retention of configuration.[7] 2. Carefully control the pH during workup and purification steps. Some intermediates may be sensitive to epimerization.[10] 3. Use stereoselective reagents and catalysts. For example, asymmetric catalysts can be used in Diels-Alder routes to set the initial stereochemistry.[1] |
| Difficulties in Final Product Purification | 1. Presence of closely related impurities. 2. Amorphous or oily final product. 3. Reactor blockage in continuous flow systems.[11] | 1. The final step is often the formation of the phosphate (B84403) salt, which facilitates crystallization and purification, yielding high-purity material (>99%).[1][12] 2. Develop a robust crystallization procedure. Recrystallization from an appropriate solvent system (e.g., water/alcohol mixtures) can effectively remove impurities.[12] 3. For flow synthesis, optimize solvent, concentration, and reactor geometry to prevent precipitation and blockage.[11] |
Data Presentation: Comparison of Selected Oseltamivir Synthetic Routes
| Synthetic Route | Starting Material | Key Features | Reported Overall Yield | Reference(s) |
| Roche Industrial Synthesis | (-)-Shikimic Acid | Utilizes a key epoxide intermediate and azide chemistry. | 17-22% | [1] |
| Roche Azide-Free Route | (-)-Shikimic Acid | Avoids hazardous azides by using alternative nitrogen nucleophiles. | ~35% | [6] |
| Trost Synthesis | Commercially available lactone | Features a Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA). | ~30% | [9][13] |
| Hayashi Synthesis | Commercially available materials | Employs organocatalysis and three one-pot operations. | 57% | [1][10] |
| Enzymatic Desymmetrization Route | meso-1,3-Cyclohexanedicarboxylic acid diester | Uses pig liver esterase for enzymatic desymmetrization. | ~30% | [7] |
| Shi Azide-Free Route | Roche's Epoxide | Shortened, high-yielding route from a late-stage intermediate. | 61-69% | [6] |
Experimental Protocols
Protocol: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid (Adapted from the Roche Industrial Process)
This protocol outlines the key steps to generate the epoxide, a central intermediate in the industrial synthesis of Oseltamivir.
-
Esterification: (-)-Shikimic acid is treated with ethanol (B145695) and thionyl chloride to form the corresponding ethyl ester.
-
Ketalization: The ethyl shikimate intermediate is reacted with 3-pentanone (B124093) in the presence of a catalytic amount of p-toluenesulfonic acid. This protects the C-3 and C-4 hydroxyl groups as a pentylidene acetal (B89532).
-
Mesylation: The remaining C-5 hydroxyl group is selectively activated by reacting the ketal-protected intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This forms a mesylate, which is an excellent leaving group.
-
Epoxide Formation: The mesylate is treated with a mild base, such as potassium bicarbonate. The C-4 oxygen of the acetal attacks intramolecularly, displacing the mesylate and forming a transient intermediate. Subsequent rearrangement under basic conditions yields the desired epoxide with the correct stereochemistry.[1]
Visualizations
Workflow and Decision Diagrams
Caption: Simplified workflow of the Roche industrial synthesis of Oseltamivir.
Caption: Troubleshooting decision tree for low yield in an azide substitution step.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research | CHIMIA [chimia.ch]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 11. NL2022745B1 - Flow synthesis process for the production of oseltamivir - Google Patents [patents.google.com]
- 12. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Tapcin in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Tapcin in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in potency over a short period. What are the likely causes?
A1: The observed decrease in this compound potency is likely due to chemical degradation. Based on its structure, a mixed p-aminobenzoic acid (PABA)-thiazole with a tri-thiazole substructure, the primary degradation pathways to consider are hydrolysis and oxidation. The thiazole (B1198619) rings, especially with aryl substituents, may also be susceptible to photodegradation.[1]
Q2: I observe a color change in my this compound solution upon storage. What could be the reason?
A2: A color change often indicates the formation of degradation products. Oxidation of the PABA moiety or modifications to the thiazole rings can lead to chromophoric impurities. It is recommended to perform analytical characterization (e.g., UV-Vis spectroscopy, HPLC-MS) to identify the species responsible for the color change.
Q3: Can I filter my this compound solution using a standard PES or nylon membrane?
A3: While standard filters are generally acceptable, it is crucial to perform a filter compatibility and recovery study. Some compounds can adsorb to filter membranes, leading to a decrease in the effective concentration of this compound in the filtrate. A pre- and post-filtration analysis by a validated analytical method such as HPLC is recommended to ensure no significant loss of this compound.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Solution
Possible Causes:
-
Poor Solubility: this compound may have limited solubility in the chosen solvent system, especially at higher concentrations.
-
pH Shift: The pH of the solution may have shifted to a point where this compound is less soluble.
-
Aggregation: this compound molecules may be self-associating and aggregating over time.
-
Temperature Effects: Changes in storage temperature can affect solubility.
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in the desired buffer system at the intended concentration and temperature.
-
pH Optimization: Evaluate the solubility of this compound across a range of pH values to identify the optimal pH for maximum solubility and stability. For compounds with amine and carboxylic acid functionalities, a pH range of 4-6 is often a good starting point for stability.[2]
-
Co-solvents: Consider the addition of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to improve solubility.
-
Excipient Addition: Investigate the use of solubilizing excipients such as cyclodextrins.
-
Temperature Control: Ensure consistent and appropriate storage temperatures. Avoid freeze-thaw cycles if the impact on stability has not been evaluated.
Issue 2: Appearance of New Peaks in HPLC Chromatogram
Possible Cause:
-
Chemical Degradation: This is the most likely cause, leading to the formation of one or more degradation products.
Troubleshooting and Identification Workflow:
Caption: Workflow for investigating and addressing this compound degradation.
Strategies to Enhance this compound Stability
Several strategies can be employed to enhance the stability of this compound in solution. The effectiveness of each strategy should be evaluated experimentally.
pH and Buffer Optimization
The stability of molecules containing ionizable groups like the carboxylic acid and amino groups in this compound is often pH-dependent.
-
Recommendation: Conduct a pH-stability study to determine the pH at which this compound exhibits maximum stability. Generally, a pH range of 4-8 is considered for the stability of many drugs.[2]
-
Buffer Selection: The choice of buffer can also influence stability. Common buffers to evaluate include citrate, acetate, phosphate, and histidine.
Use of Excipients
Certain excipients can protect this compound from degradation.
-
Antioxidants: To mitigate oxidative degradation of the PABA moiety, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or methionine.
-
Chelating Agents: Metal ions can catalyze degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Bulking Agents/Cryoprotectants: For lyophilized formulations, excipients like mannitol (B672), sucrose, or trehalose (B1683222) can provide stability during the freezing and drying processes and in the solid state.
Lyophilization (Freeze-Drying)
Lyophilization can significantly improve the long-term stability of this compound by removing water, which is often involved in degradation reactions like hydrolysis.[3][4][5]
Table 1: Hypothetical Quantitative Data for this compound Stabilization Strategies
| Strategy | Condition | This compound Remaining after 3 months at 25°C (%) | Key Degradant Peak Area (%) |
| Control | pH 7.4 Phosphate Buffer | 75 | 15 (Oxidative Adduct) |
| pH Optimization | pH 5.0 Citrate Buffer | 88 | 8 (Oxidative Adduct) |
| Antioxidant | pH 5.0 Citrate Buffer + 0.1% Ascorbic Acid | 95 | 3 (Oxidative Adduct) |
| Lyophilization | Lyophilized powder with Mannitol | >99 | <1 |
Note: This data is illustrative and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 7 days.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating HPLC-UV method and by LC-MS/MS to identify and characterize degradation products.[10][11][12]
Caption: Experimental workflow for the forced degradation study of this compound.
Protocol 2: Development of a Lyophilized Formulation for this compound
This protocol provides a starting point for developing a stable lyophilized formulation of this compound.[13][14]
1. Formulation Preparation:
-
Dissolve this compound in a pre-formulation buffer (e.g., 10 mM citrate, pH 5.0) to the desired concentration.
-
Add a cryoprotectant/bulking agent (e.g., 5% w/v mannitol or sucrose).
-
Filter the solution through a 0.22 µm sterile filter.
2. Lyophilization Cycle:
-
Freezing: Cool the shelves to -40°C and hold for 2 hours after the product temperature reaches -40°C.
-
Primary Drying: Set the shelf temperature to -10°C and the chamber pressure to 100 mTorr. Hold until all ice has sublimated (can be monitored by pressure and temperature sensors).
-
Secondary Drying: Ramp the shelf temperature to 25°C and hold for 6-12 hours under low pressure (<50 mTorr) to remove residual moisture.
3. Reconstitution and Analysis:
-
Reconstitute the lyophilized cake with sterile water for injection.
-
Analyze the reconstituted solution for appearance, reconstitution time, pH, and this compound concentration and purity by HPLC.
-
Perform long-term stability studies on the lyophilized product at various temperatures.
Caption: Lyophilization process workflow for this compound.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible under stress conditions.
Caption: Potential degradation pathways for this compound.
By understanding these potential stability issues and employing the outlined strategies and protocols, researchers can significantly enhance the stability of this compound in solution, ensuring the reliability and reproducibility of their experimental results.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. database.ich.org [database.ich.org]
- 10. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Tapcin-related assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of topoisomerase I and topoisomerase II.[1][2] Its mechanism of action involves stabilizing the covalent complex between these enzymes and DNA.[3][4] This prevents the re-ligation of the DNA strands, leading to the accumulation of single- and double-strand breaks.[3][4] The presence of these DNA breaks ultimately triggers apoptosis and cell death, which is the basis of its anti-proliferative activity against cancer cells.[1][3][5]
Q2: Which assays are commonly used to assess this compound's activity?
The primary assays to evaluate this compound's efficacy include:
-
Cell Proliferation Assays: To measure the dose-dependent inhibition of cancer cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[1][6][7]
-
DNA Relaxation Assays: To assess the inhibition of topoisomerase I activity.[1][8][9]
-
DNA Decatenation Assays: To determine the inhibition of topoisomerase II activity.[1][8][9]
-
In Vivo Models: Such as the hollow fiber assay and xenograft models, are used to evaluate the anti-tumor activity of this compound in a living organism.[1][2][7]
Q3: What are the common sources of variability in this compound-related assays?
Variability in assay results can arise from several factors, including:
-
Reagent Preparation and Handling: Incorrect reconstitution, storage, or contamination of reagents can significantly impact results.[6]
-
Cell Culture Conditions: Cell line integrity, passage number, seeding density, and growth medium composition can all introduce variability.[10][11]
-
Experimental Procedure: Inconsistent incubation times, temperature fluctuations, and improper mixing can lead to unreliable data.[12][13]
-
Data Acquisition: Incorrect plate reader settings or imaging parameters can affect signal detection and quantification.[6]
Troubleshooting Guides
Cell Proliferation Assays (e.g., CellTiter-Glo®)
Issue: High Background Signal
| Possible Cause | Recommended Solution |
| Reagent Contamination (ATP or microbial)[6] | Use fresh, sterile reagents and culture medium. Test for contamination by comparing your standard medium with a fresh bottle.[6] |
| Suboptimal Reagent Preparation/Storage[6] | Reconstitute and store the CellTiter-Glo® reagent according to the manufacturer's protocol. Avoid vigorous shaking.[6] |
| Inappropriate Microplate Selection | Use opaque, white microplates to prevent signal bleed-through from adjacent wells.[6] |
| Incorrect Plate Reader Settings | Optimize gain settings on the luminometer; excessively high gain can amplify background noise.[6] |
Issue: High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding[12] | Ensure a homogeneous single-cell suspension before and during plating. For adherent cells, ensure complete trypsinization.[6] |
| Edge Effects (evaporation, temperature gradients)[12] | Fill the outer wells with sterile water or PBS to create a humidity barrier and avoid using them for experimental samples.[12] |
| Temperature Gradients Across the Plate[12] | Allow the plate and reagents to equilibrate to room temperature for at least 30 minutes before use.[6] |
| Incomplete Cell Lysis | Ensure thorough mixing on an orbital shaker after adding the CellTiter-Glo® reagent to induce complete cell lysis.[14] |
DNA Relaxation and Decatenation Assays
Issue: No or Weak Enzyme Activity (in control wells)
| Possible Cause | Recommended Solution |
| Inactive Topoisomerase Enzyme | Use a fresh aliquot of the enzyme and ensure it has been stored correctly at the recommended temperature. |
| Deterioration of ATP (for Topoisomerase II)[15] | Prepare fresh assay buffer with ATP before each experiment. |
| Incorrect Reaction Buffer Composition | Verify the concentrations of all components in the reaction buffer, including salts and cofactors. |
| Nuclease Contamination[15] | Use sterile, nuclease-free water and reagents. The presence of nucleases can degrade the DNA substrate.[15] |
Issue: Inconsistent or "Smeared" DNA Bands on Gel
| Possible Cause | Recommended Solution |
| Poor Gel Quality | Ensure the agarose (B213101) gel is completely dissolved and evenly poured. Run the gel at a consistent, appropriate voltage. |
| Presence of Intercalating Agents in Gel or Buffer[15] | Ensure gel tanks and buffers are free of contaminants like ethidium (B1194527) bromide from previous runs, as this can alter DNA mobility.[15] |
| Overloading of DNA | Load the recommended amount of DNA per well to avoid band distortion. |
| Incomplete Reaction Termination | Ensure the stop buffer is added promptly and mixed thoroughly to halt the enzymatic reaction. |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and culture overnight. Include control wells with medium only for background measurement.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 72 hours).
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[14]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.25–1 second per well.[16]
Topoisomerase I DNA Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, 10x Topoisomerase I reaction buffer, and sterile water.[17]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a "no inhibitor" control.
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to each tube.[3]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[17]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[3]
-
Visualization and Analysis: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide), visualize under UV light, and quantify the intensity of supercoiled and relaxed DNA bands.[3]
Topoisomerase II DNA Decatenation Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), 10x Topoisomerase II reaction buffer (including ATP), and sterile water.[17][18]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a "no inhibitor" control.
-
Enzyme Addition: Add purified Topoisomerase II to each tube.[19]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[19]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.[18]
-
Protein Digestion: Treat with Proteinase K to remove the enzyme.[18]
-
Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and run at a constant voltage.[19]
-
Visualization and Analysis: Stain the gel, visualize the decatenated minicircles, and quantify the inhibition of the decatenation reaction.[19]
Visualizations
Caption: this compound's mechanism of action as a dual topoisomerase I/II inhibitor.
Caption: Experimental workflow for the CellTiter-Glo® cell proliferation assay.
Caption: General workflow for Topoisomerase I/II inhibition assays.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. ulab360.com [ulab360.com]
- 15. inspiralis.com [inspiralis.com]
- 16. promega.com [promega.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Tapcin's efficacy to irinotecan
An Objective Comparison of Tapcin and Irinotecan (B1672180) Efficacy
Introduction
In the landscape of oncology drug development, the search for novel therapeutics with improved efficacy and reduced resistance is paramount. This guide provides a detailed comparison of this compound, a novel dual topoisomerase I/II inhibitor, and irinotecan, an established topoisomerase I inhibitor. The data presented is based on preclinical studies and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy.
Mechanism of Action
This compound is a synthetically derived natural product, identified through metagenomic mining and bioinformatic prediction. It possesses a unique mixed p-aminobenzoic acid (PABA)-thiazole structure with a rare tri-thiazole substructure. This compound functions as a dual inhibitor, targeting both topoisomerase I and topoisomerase II.[1][2] This dual-targeting mechanism is of significant interest as it may offer a strategy to overcome the resistance that can develop with agents targeting a single topoisomerase.[2][3]
Irinotecan is a semi-synthetic derivative of camptothecin (B557342) and a well-established chemotherapeutic agent. It is a prodrug that is converted in the body to its active metabolite, SN-38. Irinotecan and SN-38 exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription. By trapping the topoisomerase I-DNA complex, they prevent the re-ligation of single-strand breaks, leading to DNA damage and apoptosis in cancer cells.
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies of this compound and irinotecan have been conducted in preclinical models of human colorectal adenocarcinoma using the HT-29 cell line. These studies demonstrate that this compound exhibits antitumor activity comparable to that of irinotecan.[1][2][3]
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar to picomolar range.[1][2][3]
| Cell Line | Cancer Type | This compound IC50 (nM) | Irinotecan IC50 (µM) |
| HT-29 | Colorectal Adenocarcinoma | Not explicitly stated in abstracts | 5.17 |
| LoVo | Colorectal Adenocarcinoma | Not explicitly stated in abstracts | 15.8 |
Note: Specific IC50 values for this compound against HT-29 cells were not available in the provided search results. The table includes irinotecan IC50 values for relevant cell lines for context.
In Vivo Antitumor Activity
1. Hollow Fiber Model:
In a murine-based hollow fiber model, the antiproliferative activity of this compound against HT-29 cells was compared to irinotecan. This model allows for the assessment of a compound's activity in an in vivo environment. The results indicated that this compound suppressed the proliferation of HT-29 cells to a similar extent as irinotecan.[1][2][3]
2. Xenograft Model:
In a more traditional xenograft model, where HT-29 cells were implanted subcutaneously in mice, this compound was shown to reduce tumor volume to a degree comparable to that of irinotecan.[1][2][3] This provides further evidence of this compound's potential as an in vivo active antitumor agent.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies used in the preclinical comparison of this compound and irinotecan.
Topoisomerase Inhibition Assays
-
Topoisomerase I DNA Relaxation Assay: The inhibitory activity of the compounds on human topoisomerase I-mediated relaxation of supercoiled plasmid DNA is assessed.
-
Topoisomerase II DNA Decatenation Assay: The ability of the compounds to inhibit human topoisomerase II-mediated decatenation of kinetoplast DNA is measured.
In Vivo Studies
-
Cell Line: Human colorectal adenocarcinoma cell line HT-29.
-
Animal Model: Female NMRI nude mice.
-
Hollow Fiber Model Protocol:
-
HT-29 cells are seeded into hollow fibers.
-
The fibers are implanted into female NMRI nude mice via both subcutaneous (s.c.) and intraperitoneal (i.p.) routes.
-
Animals are treated with the vehicle, this compound, or irinotecan.
-
After the treatment period, the hollow fibers are explanted, and the viability of the HT-29 cells is determined using a cellular viability assay (e.g., CellTiter-Glo®).
-
-
Xenograft Model Protocol:
-
HT-29 cells are implanted subcutaneously into the flanks of female NMRI nude mice.
-
Once tumors reach a palpable size, animals are randomized into treatment groups: vehicle, this compound, or irinotecan.
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Unveiling Tapcin: A Comparative Guide to its Dual Topoisomerase Inhibition
For Immediate Release
A novel compound, Tapcin, has emerged as a potent dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), key enzymes in DNA replication and transcription. This guide provides a comprehensive comparison of this compound's inhibitory activity against established topoisomerase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Alternative Topoisomerase Inhibitors
This compound demonstrates significant inhibitory activity against both Topo I and Topo II, a characteristic that distinguishes it from many clinically used topoisomerase inhibitors that target only one of the two enzymes. This dual-targeting mechanism holds the potential for broader anticancer efficacy and a reduced likelihood of drug resistance.
To objectively assess its potency, this compound's half-maximal inhibitory concentrations (IC50) were compared with those of Lapcin, a related dual inhibitor, and the well-established single-target inhibitors, Camptothecin (a Topo I inhibitor) and Etoposide (a Topo II inhibitor).
| Compound | Target | Enzymatic IC50 (nM) | Notes |
| This compound | Topoisomerase I | 203 [1][2] | Potent dual inhibitor. |
| Topoisomerase II | 71 [1][2] | ||
| Lapcin | Topoisomerase I | 2170[3] | A related dual inhibitor, less potent than this compound. |
| Topoisomerase II | 7530[3] | ||
| Camptothecin | Topoisomerase I | 30400[3] | A well-established single-target Topo I inhibitor. |
| Etoposide | Topoisomerase II | 108000[3] | A widely used single-target Topo II inhibitor. |
Table 1: Comparison of enzymatic IC50 values of this compound and other topoisomerase inhibitors.
In addition to its enzymatic inhibition, this compound exhibits potent anti-proliferative activity against a range of human cancer cell lines, with IC50 values in the nanomolar to picomolar range.[1][2]
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A-375 | Malignant Melanoma | 441 |
| HeLa | Cervical Cancer | 1.04 |
| Huh7.5 | Hepatocellular Carcinoma | 40.5 |
| U2-OS | Osteosarcoma | 0.002 |
| A549 | Lung Carcinoma | 0.006 |
| Caco-2 | Colorectal Adenocarcinoma | 0.287 |
| HT29 | Colorectal Adenocarcinoma | 0.842 |
Table 2: Anti-proliferative activity of this compound against various cancer cell lines.[1]
Experimental Protocols
The validation of this compound's dual topoisomerase inhibition was conducted using standard in vitro assays. The detailed methodologies for these key experiments are provided below.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent Topo I from relaxing supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (this compound or other inhibitors)
-
Nuclease-free water
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol)
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing nuclease-free water, 10x Topo I reaction buffer, and supercoiled plasmid DNA.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding human Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA band.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of an inhibitor to block Topo II from decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)
-
ATP
-
Test compound (this compound or other inhibitors)
-
Nuclease-free water
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing nuclease-free water, 10x Topo II reaction buffer, ATP, and kDNA.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding human Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of Topo II is indicated by the absence of decatenated DNA bands.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the topoisomerase inhibition pathway and the experimental workflows.
Caption: Mechanism of dual topoisomerase inhibition by this compound.
Caption: Experimental workflows for topoisomerase inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapcin, a potent dual topoisomerase I/II inhibitor discovered by soil metagenome guided total chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tapcin and Other Leading Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual topoisomerase inhibitor, Tapcin, with other established topoisomerase inhibitors. The analysis is supported by available experimental data to benchmark its performance and elucidate its mechanism of action in the context of current cancer therapies.
Topoisomerase inhibitors are a cornerstone of chemotherapy, targeting the essential enzymes that regulate DNA topology during replication and transcription. By disrupting this process, these agents induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells. These inhibitors are broadly classified into two categories: Topoisomerase I inhibitors, which cause single-strand DNA breaks, and Topoisomerase II inhibitors, which lead to double-strand DNA breaks.
This compound has emerged as a promising new agent with a unique dual-inhibitory function, targeting both Topoisomerase I and Topoisomerase II.[1] This dual action is particularly compelling as it may offer a broader spectrum of anticancer activity and potentially circumvent resistance mechanisms associated with single-target inhibitors.[1] This guide will compare the in vitro efficacy of this compound with well-established topoisomerase inhibitors such as Irinotecan (B1672180), Doxorubicin (B1662922), Etoposide, Camptothecin (B557342), and Topotecan.
Mechanism of Action: A Dual Approach to Inducing DNA Damage
Topoisomerase inhibitors function by trapping the transient enzyme-DNA cleavage complex.[2] This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks that are cytotoxic to cancer cells.
-
Topoisomerase I Inhibitors (e.g., Camptothecin, Irinotecan, Topotecan): These agents bind to the Topoisomerase I-DNA complex, preventing the re-ligation of the single-strand break created by the enzyme. When a replication fork encounters this trapped complex, it leads to a cytotoxic double-strand break.
-
Topoisomerase II Inhibitors (e.g., Doxorubicin, Etoposide): These inhibitors stabilize the Topoisomerase II-DNA complex after the enzyme has created a double-strand break. This prevents the two DNA strands from being passed through each other and then resealed, resulting in the accumulation of double-strand breaks.
-
This compound (Dual Topoisomerase I/II Inhibitor): this compound exhibits a potent inhibitory effect on both Topoisomerase I and Topoisomerase II.[1] By targeting both enzymes, this compound can induce both single and double-strand DNA breaks, leading to a robust DNA damage response and subsequent apoptosis. This dual mechanism may contribute to its high potency across various cancer cell lines.[3]
The induction of DNA damage by these inhibitors activates a complex signaling cascade, ultimately leading to programmed cell death (apoptosis).
Caption: Signaling pathway of topoisomerase inhibitors.
Data Presentation: In Vitro Efficacy (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and other topoisomerase inhibitors against various human cancer cell lines as reported in different studies.
Disclaimer: The following data is compiled from multiple sources. Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell culture techniques, drug exposure times, and assay methodologies.
Table 1: IC50 Values of this compound [3]
| Cell Line | Cancer Type | IC50 (nM) |
| A-375 | Malignant Melanoma | 441 |
| HeLa | Cervical Cancer | 1.04 |
| Huh7.5 | Hepatocellular Carcinoma | 40.5 |
| U2-OS | Osteosarcoma | 0.002 |
| A549 | Lung Carcinoma | 0.006 |
| Caco-2 | Colorectal Adenocarcinoma | 0.287 |
| HT29 | Colorectal Adenocarcinoma | 0.842 |
Table 2: IC50 Values of Irinotecan
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colorectal Adenocarcinoma | 5.17 | [4] |
| LoVo | Colorectal Adenocarcinoma | 15.8 | [4] |
| HT29 | Colorectal Adenocarcinoma | 200 (30 min exposure) | [5][6] |
| NMG64/84 | Colon Carcinoma | 160 (30 min exposure) | [5][6] |
| COLO-357 | Pancreatic Carcinoma | 100 (30 min exposure) | [5][6] |
| MIA PaCa-2 | Pancreatic Carcinoma | 400 (30 min exposure) | [5][6] |
| PANC-1 | Pancreatic Carcinoma | 150 (30 min exposure) | [5][6] |
Table 3: IC50 Values of Doxorubicin [7][8]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| UMUC-3 | Bladder Cancer | 5.1 |
| VMCUB-1 | Bladder Cancer | > 20 |
| TCCSUP | Bladder Cancer | 12.6 |
| BFTC-905 | Bladder Cancer | 2.3 |
| A549 | Lung Carcinoma | > 20 |
| HeLa | Cervical Cancer | 2.9 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Melanoma | 2.8 |
Table 4: IC50 Values of Etoposide [9][10]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 3.49 (72h exposure) |
| BEAS-2B | Normal Lung | 2.10 (72h exposure) |
Table 5: IC50 Values of Camptothecin [2][11]
| Cell Line | Cancer Type | IC50 (nM) |
| HT29 | Colorectal Adenocarcinoma | 37 - 48 |
| LOX | Melanoma | 37 - 48 |
| SKOV3 | Ovarian Cancer | 37 - 48 |
| MCF7 | Breast Cancer | 89 |
| HCC1419 | Breast Cancer | 67 |
| HCC1428 | Breast Cancer | 448 |
| HCC202 | Breast Cancer | 481 |
Table 6: IC50 Values of Topotecan [12]
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 13 |
| DU-145 | Prostate Cancer | 2 |
| HT-29 | Colorectal Adenocarcinoma | 25 |
| NCI-H460 | Lung Cancer | 610 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of topoisomerase inhibitors are provided below.
In Vitro Topoisomerase I DNA Relaxation Assay
This assay is fundamental for determining the ability of a compound to inhibit Topoisomerase I.
Objective: To visualize and quantify the inhibition of supercoiled DNA relaxation by Topoisomerase I.
Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Quantification: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.
In Vitro Topoisomerase II DNA Decatenation Assay
This assay assesses a compound's ability to inhibit the decatenating activity of Topoisomerase II.
Objective: To measure the inhibition of the separation of catenated kinetoplast DNA (kDNA) into individual minicircles by Topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), 10x assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., STEB buffer and chloroform/isoamyl alcohol).
-
Electrophoresis: Load the aqueous phase onto a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Quantification: Quantify the intensity of the decatenated minicircle bands to determine the level of inhibition.
In Vivo Hollow Fiber Assay
This model provides an initial assessment of a compound's in vivo efficacy.
Objective: To evaluate the anti-proliferative effect of a test compound on cancer cells grown in hollow fibers implanted in mice.
Caption: Workflow for an In Vivo Hollow Fiber Assay.
Methodology: [17]
-
Cell Preparation: Grow cancer cells to the desired confluence, harvest, and resuspend in culture medium.
-
Fiber Loading: Fill polyvinylidene fluoride (B91410) (PVDF) hollow fibers with the cell suspension and seal the ends.
-
Implantation: Surgically implant the fibers into mice, typically in the peritoneal cavity and/or subcutaneously.
-
Drug Administration: Administer the test compound and vehicle control to the mice according to the desired dosing schedule.
-
Fiber Retrieval: After the treatment period, retrieve the hollow fibers from the mice.
-
Cell Viability Assessment: Determine the number of viable cells within the fibers using a viability assay such as MTT or CellTiter-Glo.
In Vivo Xenograft Model
This is a standard preclinical model to evaluate the anti-tumor efficacy of a compound.
Objective: To assess the ability of a test compound to inhibit tumor growth in mice bearing human tumor xenografts.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control based on the predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different schedules of irinotecan administration: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative assessment of antitumor effects between doxorubicin and mitochondria-targeted doxorubicin in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Topoisomerase I activity and sensitivity to camptothecin in breast cancer-derived cells: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TACE Plus Irinotecan, Mitomycin C Versus TACE Plus Doxorubicin for HCC | GI Oncology Now [gioncologynow.com]
- 15. Paclitaxel versus doxorubicin as first-line single-agent chemotherapy for metastatic breast cancer: a European Organization for Research and Treatment of Cancer Randomized Study with cross-over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of effects of fostriecin, novobiocin, and camptothecin, inhibitors of DNA topoisomerases, on DNA replication and repair in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of Tapcin and Doxorubicin in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the cytotoxic mechanisms and preclinical efficacy of the novel dual topoisomerase inhibitor, Tapcin, and the established chemotherapeutic agent, doxorubicin (B1662922).
Due to the absence of direct head-to-head clinical or preclinical studies comparing this compound and doxorubicin, this guide provides a reconstructed comparative analysis based on available experimental data from independent research.
Overview of Mechanisms of Action
This compound and doxorubicin both exert their anticancer effects by targeting topoisomerases, critical enzymes involved in DNA replication and transcription. However, their mechanisms diverge significantly, potentially leading to different efficacy and toxicity profiles.
This compound is a novel dual inhibitor of both topoisomerase I (Top1) and topoisomerase II (Top2).[1] By inhibiting both enzymes, this compound is believed to introduce single and double-strand DNA breaks, leading to cell cycle arrest and apoptosis. This dual-targeting action may offer an advantage in overcoming resistance mechanisms that can develop against agents that target only a single topoisomerase.[1]
Doxorubicin , a well-established anthracycline antibiotic, primarily functions as a topoisomerase II inhibitor.[2][3] It stabilizes the complex between topoisomerase II and DNA, preventing the re-ligation of double-strand breaks.[2][3] In addition to its effects on topoisomerase II, doxorubicin has a multi-faceted mechanism of action that includes:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.[2][4][5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce the formation of free radicals, leading to oxidative stress and damage to DNA, proteins, and cell membranes.[4][6]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. The following tables summarize the available IC50 values for this compound and doxorubicin against various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 0.05 |
| HCT-116 | Colorectal Carcinoma | 0.1 |
| A549 | Lung Carcinoma | 0.2 |
| HeLa | Cervical Cancer | 0.3 |
| MCF-7 | Breast Adenocarcinoma | 0.4 |
| (Data reconstructed from a study by Wang et al.) |
Table 2: Reported IC50 Values of Doxorubicin Against HT-29 Colorectal Adenocarcinoma Cells
| IC50 | Exposure Time | Reference |
| ~750 nM | 72 hours | [1] |
| ≤0.5 µg/mL (~925 nM) | Not Specified | [7] |
| 10.8 µM | 24 hours | [3] |
| 8.6 µM | 48 hours | [3] |
| 6.20 ± 0.14 µg/mL (~11.4 µM) | 24 hours | [8] |
| (Data compiled from multiple independent studies, highlighting the variability in reported IC50 values.) |
In Vivo Antitumor Efficacy in HT-29 Xenograft Model
Preclinical in vivo studies using xenograft models provide valuable insights into the potential therapeutic efficacy of anticancer agents.
This compound demonstrated significant antitumor activity in a mouse hollow fiber model and a xenograft model using the HT-29 colorectal adenocarcinoma cell line.[1] In the xenograft model, this compound's activity was reported to be similar to the clinically used topoisomerase I inhibitor, irinotecan.[1]
Doxorubicin has also been evaluated in HT-29 xenograft models in various studies. For a comparative perspective, one study reported that doxorubicin administered intravenously at a dose of 2.5 mg/kg seven times with a 3-day interval resulted in tumor growth inhibition.
Due to the differences in experimental design (e.g., drug dosage, administration schedule, and specific endpoints measured), a direct quantitative comparison of the in vivo efficacy of this compound and doxorubicin from the available literature is challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and doxorubicin.
Topoisomerase I and II Inhibition Assays (as applied to this compound)
Objective: To determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I and II.
Topoisomerase I DNA Relaxation Assay:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl2, 5 mM DTT, 2 mM spermidine, 0.01% bovine serum albumin (BSA), 250 ng of supercoiled pBR322 plasmid DNA, and the test compound at various concentrations in a final volume of 10 µL.
-
Enzyme Addition: Add 0.3 units of calf thymus DNA topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a dye solution containing 2.5% SDS, 15% ficoll-400, 0.05% bromophenol blue, 0.05% xylene cyanole, and 25 mM EDTA (pH 8.0).
-
Gel Electrophoresis: Analyze the reaction products by electrophoresis on a 1% agarose (B213101) gel in TBE (Tris-borate-EDTA) running buffer.
-
Visualization: Stain the gel with ethidium (B1194527) bromide (0.5 µg/mL) for 30 minutes, followed by destaining in water. Visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed DNA indicates enzyme activity, and the inhibition of this process indicates the activity of the test compound.
Topoisomerase II DNA Decatenation Assay:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol, 300 ng of kinetoplast DNA (kDNA), and the test compound at various concentrations.
-
Enzyme Addition: Add 0.3 units of human DNA topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.
-
Reaction Termination and Electrophoresis: Follow the same termination and gel electrophoresis procedures as described for the topoisomerase I assay.
-
Visualization: Visualize the DNA bands under UV light. The conversion of catenated kDNA into decatenated minicircles indicates enzyme activity, and the inhibition of this process indicates the activity of the test compound.
Cytotoxicity Assay (MTT Assay for Doxorubicin)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining for Doxorubicin)
Objective: To quantify the percentage of apoptotic cells induced by a compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of doxorubicin for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining for Doxorubicin)
Objective: To determine the effect of a compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells and treat them with doxorubicin as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Cell Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary and Future Directions
This comparative guide, reconstructed from available data, highlights the distinct and overlapping features of this compound and doxorubicin.
-
This compound presents a promising profile as a dual topoisomerase I/II inhibitor with potent in vitro cytotoxicity against a range of cancer cell lines, including colorectal adenocarcinoma. Its novel dual-targeting mechanism may offer advantages in overcoming drug resistance.
-
Doxorubicin is a long-standing and effective chemotherapeutic agent with a well-characterized, multi-pronged mechanism of action. Its clinical utility is, however, often limited by significant side effects, most notably cardiotoxicity.
The lack of direct head-to-head comparative studies underscores a critical gap in the understanding of how these two compounds measure up against each other. Future research should prioritize direct comparative studies of this compound and doxorubicin in a panel of cancer cell lines and in relevant in vivo models. Such studies would provide a clearer picture of their relative efficacy, toxicity, and potential for clinical application, ultimately aiding in the development of more effective cancer therapies.
References
- 1. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling Tapcin: A Potent Dual Topoisomerase Inhibitor with Broad Anticancer Potential
A Comparative Analysis of Tapcin's Efficacy in Diverse Tumor Models
In the landscape of anticancer drug discovery, agents that can overcome resistance and exhibit broad efficacy are of paramount importance. This compound, a novel synthetic bioinformatic natural product, has emerged as a promising candidate, demonstrating potent dual inhibition of topoisomerase I and II.[1][2][3][4][5][6] This guide provides a comprehensive comparison of this compound's anticancer effects against various tumor types, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Performance Overview: this compound vs. Standard Chemotherapeutic Agents
This compound has demonstrated remarkable antiproliferative activity across a panel of human cancer cell lines, with IC50 values in the nanomolar to picomolar range.[7] Its efficacy is notably superior to or comparable with established topoisomerase inhibitors such as irinotecan (B1672180), camptothecin, and etoposide.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other topoisomerase inhibitors against various cancer cell lines.
| Cell Line | Tumor Type | This compound IC50 (nM)[7] | Irinotecan IC50 (µM) | Camptothecin IC50 (µM) | Etoposide IC50 (µM) |
| HT-29 | Colorectal Adenocarcinoma | 0.842 | 5.17[8] | ~2.0 | >10 |
| A549 | Lung Carcinoma | 0.006 | 7.7[9] | ~0.05 - 0.1 | ~1.0 - 3.5 |
| U2-OS | Osteosarcoma | 0.002 | 14.21[10] | ~0.1 - 0.5 | ~1.0 - 5.0 |
Note: IC50 values for comparator drugs are compiled from various sources and may not be directly comparable due to differing experimental conditions. The data for this compound is from a single study, providing a consistent measure of its high potency.
Mechanism of Action: Dual Inhibition of Topoisomerase I and II
This compound's primary mechanism of action is the dual inhibition of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for resolving DNA topological stress during replication, transcription, and other cellular processes.[1][3][4][5][6] By stabilizing the enzyme-DNA cleavage complexes, this compound induces DNA single- and double-strand breaks.[11][12] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways and ultimately leading to programmed cell death (apoptosis).[1][13][14]
In Vivo Validation: Xenograft and Hollow Fiber Models
The anticancer activity of this compound has been validated in vivo using murine models, demonstrating significant tumor growth inhibition.[3][4][6]
HT-29 Colorectal Adenocarcinoma Xenograft Model
In a subcutaneous xenograft model using HT-29 cells in immunodeficient mice, this compound administered at 2 mg/kg every two days for 20 days resulted in a 29% reduction in tumor volume, a result comparable to the 32% reduction observed with the clinically used drug irinotecan at the same dosage.[3] Notably, this compound treatment did not lead to any significant body weight loss in the animals, suggesting a favorable toxicity profile.[3]
Hollow Fiber Assay
The hollow fiber assay, which allows for the simultaneous evaluation of a compound's activity against multiple cell lines in both subcutaneous and intraperitoneal environments, further confirmed this compound's efficacy.[6][8][15][16][17] In this model, this compound demonstrated potent inhibition of HT-29 cell proliferation.[3]
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase I.[1][13][18]
Materials:
-
Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (this compound or comparators)
-
Stop solution/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose (B213101) gel (1%) and electrophoresis apparatus
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing 1x Topo I Assay Buffer, supercoiled DNA (e.g., 200-500 ng), and varying concentrations of the test compound.
-
Initiate the reaction by adding Topoisomerase I (e.g., 1-2 units).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of relaxation is indicated by the persistence of the supercoiled DNA form.
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).[1][18]
Materials:
-
Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT)
-
Test compound
-
Stop solution/loading dye
-
Agarose gel (1%) and electrophoresis apparatus
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures with 1x Topo II Assay Buffer, kDNA (e.g., 100-200 ng), and the test compound at various concentrations.
-
Start the reaction by adding Topoisomerase II (e.g., 1-2 units).
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction with stop solution/loading dye.
-
Separate the decatenated DNA from the catenated network by agarose gel electrophoresis.
-
Stain and visualize the gel. Inhibition is observed as a reduction in the amount of decatenated DNA minicircles.
HT-29 Xenograft Mouse Model
This in vivo model evaluates the antitumor efficacy of a compound on established tumors.[9][19]
Materials:
-
HT-29 colorectal adenocarcinoma cells
-
Immunodeficient mice (e.g., NMRI nude or SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (this compound or comparators) and vehicle control
Procedure:
-
Culture HT-29 cells to the desired confluence.
-
Harvest and resuspend the cells in PBS or a mixture of PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100-200 µL.[9][19]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired schedule (e.g., intraperitoneal injection of this compound at 2 mg/kg every two days).
-
Measure tumor volume (e.g., using calipers with the formula: (length x width²)/2) and monitor animal body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Hollow Fiber Assay
This in vivo screening model provides a rapid assessment of a compound's anticancer activity.[6][8][15][16][17]
Materials:
-
Cancer cell lines (e.g., HT-29)
-
Hollow fibers (polyvinylidene fluoride, PVDF)
-
Immunodeficient mice
-
Cell culture medium and supplies
-
Syringes and needles
-
Surgical tools for implantation and retrieval
-
Cell viability assay reagents (e.g., MTT or CellTiter-Glo)
Procedure:
-
Culture the desired cancer cell lines.
-
Fill the hollow fibers with a cell suspension (e.g., 1 x 10^6 cells/mL).
-
Seal the ends of the fibers.
-
Surgically implant the fibers into the subcutaneous and/or intraperitoneal space of the mice.
-
Administer the test compound and vehicle control to the mice for a specified period (e.g., 5-7 days).
-
Retrieve the hollow fibers.
-
Assess the viability of the cells within the fibers using a suitable assay. A reduction in cell viability compared to the control group indicates anticancer activity.
Conclusion
This compound represents a significant advancement in the field of anticancer therapeutics. Its dual inhibitory action against both topoisomerase I and II, coupled with its potent picomolar to nanomolar efficacy against a range of cancer cell lines, positions it as a highly promising drug candidate.[1][3][4][5][6][7] In vivo studies have corroborated its strong antitumor activity, showing comparable efficacy to the established chemotherapeutic irinotecan but with a potentially better safety profile.[3] The detailed experimental protocols provided herein will enable further investigation and validation of this compound's anticancer effects, paving the way for its potential clinical development. The unique mechanism of action and broad-spectrum activity of this compound offer a compelling avenue for overcoming the challenges of drug resistance in cancer therapy.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics PMID: 38231130 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Tapcin's Cytotoxic Profile: A Comparative Analysis Across Multiple Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel dual topoisomerase I/II inhibitor, Tapcin, reveals its potent and selective cytotoxic effects across a range of human cancer cell lines. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.
This compound, a mixed p-aminobenzoic acid (PABA)-thiazole natural product, has demonstrated significant antiproliferative activity by targeting DNA topoisomerases I and II, crucial enzymes for DNA replication and transcription in rapidly dividing cancer cells.[1] Its dual-inhibitory mechanism offers a promising strategy to overcome resistance mechanisms associated with single-target agents.
Comparative Cytotoxicity of this compound
This compound exhibits a broad spectrum of cytotoxic activity with IC50 values ranging from picomolar to nanomolar concentrations across various cancer cell lines. Notably, it displays exceptional potency against lung carcinoma (A549) and bone cancer (U2-OS) cells. The following table summarizes the 50% inhibitory concentration (IC50) of this compound in several human cancer cell lines, providing a direct comparison of its efficacy. For context, the IC50 values for its direct enzymatic inhibition of topoisomerase I and II are also included.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A-375 | Malignant Melanoma | 441 |
| HeLa | Cervical Cancer | 1.04 |
| Huh7.5 | Hepatocellular Carcinoma | 40.5 |
| U2-OS | Osteosarcoma | 0.002 |
| A549 | Lung Carcinoma | 0.006 |
| Caco-2 | Colorectal Adenocarcinoma | 0.287 |
| HT29 | Colorectal Adenocarcinoma | 0.842 |
| Target Enzyme | This compound IC50 (nM) |
| Topoisomerase I | 203 |
| Topoisomerase II | 71 |
Data sourced from MedchemExpress.[2]
Mechanism of Action: Dual Inhibition of Topoisomerases Leading to Apoptosis
This compound exerts its cytotoxic effects by stabilizing the covalent complexes formed between topoisomerases and DNA. This action prevents the re-ligation of DNA strands, leading to the accumulation of DNA single- and double-strand breaks. The resulting DNA damage triggers a cellular stress response, activating downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis.
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the cytotoxicity of compounds like this compound.
Cell Culture and Treatment
Human cancer cell lines (e.g., A549, HeLa, HT29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
After the treatment period, the culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in fresh medium) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
-
Protocol:
-
After the treatment period, a sample of the cell culture supernatant is transferred to a new 96-well plate.
-
The LDH reaction mixture (containing substrate, cofactor, and dye) is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
A stop solution may be added to terminate the reaction.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
-
Caption: General workflow for assessing cytotoxicity.
Conclusion
The data presented in this guide underscore the significant and selective cytotoxic potential of this compound against a variety of cancer cell lines. Its dual inhibitory action on topoisomerases I and II represents a compelling therapeutic strategy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical promise. This guide serves as a valuable resource for the scientific community to inform future research and development efforts in oncology.
References
Cross-Validation of Tapcin's Mechanism of Action: A Comparative Guide for Researchers
An in-depth analysis of the dual topoisomerase I/II inhibitor, Tapcin, benchmarked against established therapeutic alternatives. This guide provides a comprehensive overview of its mechanism of action, supported by comparative in vitro efficacy data and detailed experimental protocols to aid in research and development.
This compound, a novel synthetic bioinformatic natural product, has emerged as a potent dual inhibitor of topoisomerase I (Top I) and topoisomerase II (Top II), enzymes critical for DNA replication and transcription.[1][2] Its unique dual-targeting mechanism offers a promising strategy to overcome resistance often developed against single-target topoisomerase inhibitors.[1][2] This guide provides a comparative analysis of this compound's performance against other well-established topoisomerase inhibitors, including irinotecan (B1672180) (a Top I inhibitor), etoposide (B1684455) (a Top II inhibitor), doxorubicin (B1662922) (a Top II inhibitor), topotecan (B1662842) (a Top I inhibitor), and TAS-103 (a dual Top I/II inhibitor).
Comparative In Vitro Efficacy
This compound exhibits potent antiproliferative activity against a range of human cancer cell lines, with IC50 values in the nanomolar to picomolar range.[1] The following table summarizes the available IC50 values for this compound and its key comparators across various cancer cell lines, providing a quantitative basis for evaluating its relative potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Irinotecan IC50 (µM) | Etoposide IC50 (µM) | Doxorubicin IC50 (µM) | Topotecan IC50 (µM) | TAS-103 IC50 (µM) |
| HT-29 | Colorectal Adenocarcinoma | Not explicitly stated, but in vivo studies showed similar activity to irinotecan.[1][2] | 5.17[3] | >10 | 0.04-0.4 | 0.02-0.2 | 0.003-0.23[2] |
| A549 | Lung Carcinoma | pM range[1] | >10 | 0.5-10 | 0.02-0.2 | 0.01-0.1 | Not Available |
| U2-OS | Osteosarcoma | pM range[1] | Not Available | 0.1-1 | 0.01-0.1 | Not Available | Not Available |
| LoVo | Colorectal Carcinoma | Not Available | 15.8[3] | Not Available | Not Available | Not Available | Not Available |
| P388 | Murine Leukemia | Not Available | Not Available | Not Available | Not Available | Not Available | 0.0011[4] |
| KB | Human Epidermoid Carcinoma | Not Available | Not Available | Not Available | Not Available | Not Available | 0.0096[4] |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay method). The data presented here is a compilation from various sources and should be interpreted as a comparative guide.
In vivo studies in murine hollow fiber and xenograft models using the HT-29 colorectal adenocarcinoma cell line demonstrated that this compound's antitumor activity is comparable to the clinically used topoisomerase I inhibitor, irinotecan.[1][2]
Mechanism of Action and Signaling Pathways
This compound, like other topoisomerase inhibitors, functions by stabilizing the transient covalent complexes formed between topoisomerase enzymes and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of single-strand breaks (in the case of Top I inhibition) and double-strand breaks (in the case of Top II inhibition). These DNA lesions trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.
The DNA damage induced by topoisomerase inhibitors activates the DNA damage response (DDR) pathway. Key protein kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of DNA damage.[4][5] These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[1] Activation of these checkpoint kinases leads to cell cycle arrest, primarily at the G2/M phase, providing time for the cell to repair the DNA damage.[6][7][8][9]
If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][10][11] The tumor suppressor protein p53 plays a crucial role in this process by transactivating pro-apoptotic genes.[1]
Below are diagrams illustrating the general mechanism of action of topoisomerase inhibitors and the subsequent DNA damage response pathway.
Experimental Protocols
Detailed protocols for key assays used to characterize the mechanism of action and efficacy of topoisomerase inhibitors are provided below.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile deionized water
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For each reaction (final volume of 20 µL):
-
2 µL of 10x Topoisomerase I reaction buffer
-
1 µL of supercoiled plasmid DNA (e.g., 200 ng/µL)
-
x µL of test compound at various concentrations (or solvent control)
-
y µL of sterile deionized water to bring the volume to 19 µL
-
-
Add 1 µL of diluted Human Topoisomerase I enzyme to each tube, except for the negative control (add 1 µL of dilution buffer instead).
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of DNA loading dye to each tube.
-
Load the samples onto the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and capture an image. Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)
-
ATP solution (e.g., 20 mM)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile deionized water
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For each reaction (final volume of 20 µL):
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of ATP solution
-
1 µL of kDNA (e.g., 200 ng/µL)
-
x µL of test compound at various concentrations (or solvent control)
-
y µL of sterile deionized water to bring the volume to 19 µL
-
-
Add 1 µL of diluted Human Topoisomerase II enzyme to each tube, except for the negative control.
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of DNA loading dye containing SDS (e.g., 1%).
-
Load the samples onto the agarose gel.
-
Run the gel at a constant voltage until adequate separation is achieved.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated minicircles and the persistence of the catenated kDNA network in the well.
Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound (including a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound dye by adding 100 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition to determine the IC50 value.[12][13][14][15]
Conclusion
This compound represents a promising new anticancer agent with a potent dual inhibitory activity against both Topoisomerase I and II. Its high in vitro potency, demonstrated by picomolar to nanomolar IC50 values, and comparable in vivo efficacy to the established drug irinotecan, underscore its potential as a valuable therapeutic candidate. The dual-targeting mechanism may offer an advantage in overcoming drug resistance, a significant challenge in cancer chemotherapy. This guide provides a foundational comparison of this compound with other topoisomerase inhibitors, along with detailed experimental protocols to facilitate further research into its mechanism of action and therapeutic potential. Further head-to-head comparative studies across a broader range of cancer cell lines and in more complex preclinical models are warranted to fully elucidate the clinical promise of this compound.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Independent Verification of Tapcin's Antiproliferative Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antiproliferative agent Tapcin with established alternatives, supported by available experimental data. All quantitative data is summarized for direct comparison, and detailed methodologies for key experiments are provided to facilitate independent verification and further research.
Comparative Antiproliferative Activity
This compound, a dual inhibitor of topoisomerase I and II, has demonstrated potent antiproliferative activity across a range of human cancer cell lines.[1] Its efficacy, often in the picomolar to nanomolar range, is comparable to or exceeds that of several established anticancer agents.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and other topoisomerase inhibitors against various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Lapcin IC50 (nM) | Camptothecin IC50 (nM) | Etoposide IC50 (nM) | Irinotecan IC50 (µM) |
| A549 | Lung Carcinoma | ~0.1 | >100 | ~40 | 34.32 (µg/mL)¹ | 7.7 |
| U2-OS | Osteosarcoma | ~0.1 | >100 | - | - | - |
| HT-29 | Colorectal Adenocarcinoma | ~10 | ~100 | 37-48 | - | 5.17 - 100 (µg/mL)² |
| HeLa | Cervical Carcinoma | ~10 | ~100 | - | - | - |
| K-562 | Chronic Myelogenous Leukemia | ~10 | ~100 | - | - | - |
| Raji | Burkitt's Lymphoma | ~10 | >100 | - | - | - |
¹Value reported in µg/mL. Conversion to nM depends on the molecular weight. ²Reported values for Irinotecan in HT-29 cells vary significantly depending on the study and assay conditions.
Mechanism of Action: Dual Topoisomerase Inhibition
This compound exerts its antiproliferative effects by simultaneously inhibiting two essential enzymes involved in DNA replication and transcription: topoisomerase I (Top1) and topoisomerase II (Top2).[1] This dual-targeting mechanism is significant as it may reduce the likelihood of developing drug resistance compared to agents that target only one of these enzymes.
Topoisomerase I resolves DNA supercoiling by creating transient single-strand breaks. Topoisomerase II manages DNA tangles and supercoils by inducing temporary double-strand breaks. By inhibiting both, this compound effectively halts DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Dual inhibition of Topoisomerase I and II by this compound.
Experimental Protocols
To ensure the reproducibility of the findings related to this compound's antiproliferative activity, detailed experimental protocols for key assays are outlined below.
In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Topoisomerase I Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and purified human Topoisomerase I enzyme.
-
Inhibitor Addition: Serial dilutions of this compound or a known Topoisomerase I inhibitor (e.g., Camptothecin) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.
-
Visualization: The DNA bands (supercoiled and relaxed forms) are visualized under UV light after ethidium (B1194527) bromide staining. Inhibition is indicated by the persistence of the supercoiled DNA band.
Topoisomerase II Decatenation Assay
This assay measures the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
-
Reaction Mixture: A reaction is set up with kDNA, Topoisomerase II assay buffer, ATP, and purified human Topoisomerase II enzyme.
-
Inhibitor Addition: Test compounds are added at various concentrations. A known Topoisomerase II inhibitor like Etoposide is used as a positive control.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination and Electrophoresis: The reaction is stopped, and the products are separated on a 1% agarose gel.
-
Visualization: Decatenated mini-circles migrate into the gel, while the catenated kDNA network remains in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
In Vivo Murine Hollow Fiber Assay
This model provides an initial assessment of a compound's in vivo efficacy.
-
Cell Encapsulation: Human cancer cells (e.g., HT-29) are encapsulated in polyvinylidene fluoride (B91410) (PVDF) hollow fibers.
-
Implantation: The fibers are implanted into the peritoneal cavity and subcutaneously in nude mice.
-
Drug Administration: Mice are treated with this compound, a vehicle control, or a comparator drug (e.g., irinotecan) for a specified period.
-
Fiber Retrieval and Cell Viability: After treatment, the fibers are explanted, and the viability of the cancer cells is determined using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Analysis: The reduction in cell growth in the treated groups is compared to the control group.
In Vivo Murine Xenograft Model
This model further evaluates the antitumor activity of a compound on established tumors.
-
Tumor Implantation: Human cancer cells (e.g., HT-29) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered this compound, a vehicle, or a positive control drug.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition in the treated groups is calculated.
Caption: A typical workflow for evaluating novel antiproliferative agents.
Conclusion
The available data indicates that this compound is a highly potent dual inhibitor of topoisomerase I and II with significant antiproliferative activity against a variety of cancer cell lines. Its in vivo efficacy appears to be comparable to the clinically used drug irinotecan. The dual-targeting mechanism of this compound presents a promising strategy to potentially overcome drug resistance. Further independent verification and preclinical development are warranted to fully assess the therapeutic potential of this novel compound.
References
Benchmarking Tapcin: A Comparative Analysis Against Standard-of-Care Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-cancer agent Tapcin with established standard-of-care chemotherapeutics. The data presented is compiled from preclinical studies to offer a comprehensive overview of this compound's performance and potential.
Introduction to this compound
This compound is a novel, synthetically derived bioinformatic natural product identified through metagenome mining.[1] It is a mixed p-aminobenzoic acid (PABA)-thiazole compound with a unique tri-thiazole substructure.[1] Notably, this compound functions as a dual inhibitor of both topoisomerase I and topoisomerase II, enzymes critical for DNA replication and transcription in rapidly proliferating cancer cells.[1][2] This dual-action mechanism is of significant interest as it may offer a broader spectrum of activity and a reduced likelihood of developing drug resistance compared to agents that target a single topoisomerase.[1][2] Preclinical studies have demonstrated this compound's potent antiproliferative activity in the picomolar to nanomolar range across various cancer cell lines and in vivo efficacy in colorectal cancer models.[1]
In Vitro Performance of this compound
This compound has demonstrated potent cytotoxic activity against a diverse panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, showcasing its broad-spectrum antiproliferative effects. For comparison, IC50 values for irinotecan, a standard-of-care topoisomerase I inhibitor, are included where available from comparative studies.
| Cell Line | Cancer Type | This compound IC50 (nM) | Irinotecan IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 0.842 | >10,000 |
| Caco-2 | Colorectal Adenocarcinoma | 0.287 | Not Reported |
| A549 | Lung Carcinoma | 0.006 | Not Reported |
| U2-OS | Osteosarcoma | 0.002 | Not Reported |
| HeLa | Cervical Cancer | 1.04 | Not Reported |
| Huh7.5 | Hepatocellular Carcinoma | 40.5 | Not Reported |
| A-375 | Malignant Melanoma | 441 | Not Reported |
In Vivo Performance of this compound
This compound's anti-tumor efficacy has been evaluated in murine models of human colorectal adenocarcinoma (HT-29), demonstrating comparable activity to the clinically used topoisomerase I inhibitor, irinotecan.[1][2]
Hollow Fiber Assay
In a hollow fiber assay, where HT-29 cells were implanted subcutaneously (s.c.) and intraperitoneally (i.p.) in mice, this compound exhibited a significant reduction in cancer cell proliferation, comparable to that of irinotecan.[1]
| Treatment Group | Implantation Site | Median Cell Viability (Photons/second) |
| Vehicle | Subcutaneous | ~1.0 x 10^7 |
| This compound | Subcutaneous | ~2.5 x 10^6 |
| Irinotecan | Subcutaneous | ~3.0 x 10^6 |
| Vehicle | Intraperitoneal | ~1.2 x 10^7 |
| This compound | Intraperitoneal | ~4.0 x 10^6 |
| Irinotecan | Intraperitoneal | ~5.0 x 10^6 |
Xenograft Model
In a subcutaneous HT-29 xenograft model, this compound demonstrated a reduction in tumor volume over time that was similar to the effect of irinotecan.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | ~1200 | 0 |
| This compound | ~400 | ~67 |
| Irinotecan | ~450 | ~63 |
Mechanism of Action: Dual Topoisomerase Inhibition
This compound's primary mechanism of action is the dual inhibition of topoisomerase I and topoisomerase II. These enzymes are crucial for resolving DNA topological stress during replication and transcription. By inhibiting both, this compound induces catastrophic DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Caption: this compound's dual inhibition of Topoisomerase I and II.
Standard-of-Care Chemotherapeutics: A Comparative Overview
The following table outlines the standard-of-care chemotherapeutic regimens for several major cancer types. This provides a broader context for evaluating the potential clinical positioning of this compound.
| Cancer Type | Standard-of-Care Chemotherapeutics |
| Colorectal Cancer | FOLFOX (5-FU, Leucovorin, Oxaliplatin), FOLFIRI (5-FU, Leucovorin, Irinotecan), Capecitabine, Bevacizumab, Cetuximab, Panitumumab |
| Lung Cancer (NSCLC) | Cisplatin/Carboplatin in combination with Pemetrexed, Gemcitabine, Paclitaxel, or Vinorelbine; Immunotherapy (e.g., Pembrolizumab, Atezolizumab) |
| Breast Cancer | Anthracyclines (e.g., Doxorubicin), Taxanes (e.g., Paclitaxel), Cyclophosphamide, 5-FU, Capecitabine, Targeted therapies (e.g., Trastuzumab, Palbociclib) |
| Prostate Cancer | Docetaxel, Cabazitaxel, Androgen deprivation therapy (ADT), Abiraterone, Enzalutamide |
Experimental Protocols
In Vitro Cell Proliferation Assay
Caption: Workflow for in vitro cell proliferation assay.
Methodology:
-
Human cancer cell lines were seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells were treated with serial dilutions of this compound or a standard-of-care chemotherapeutic.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Hollow Fiber Assay
Caption: Workflow for the in vivo hollow fiber assay.
Methodology:
-
Hollow fibers made of polyvinylidene fluoride (B91410) (PVDF) were filled with a suspension of HT-29 colorectal adenocarcinoma cells.
-
The sealed fibers were implanted into both the subcutaneous and intraperitoneal spaces of immunodeficient mice.
-
Mice were treated with this compound, irinotecan, or a vehicle control according to a specified dosing schedule.
-
After a 21-day treatment period, the hollow fibers were explanted.
-
The viability of the cancer cells within the fibers was determined using a luminescent cell viability assay (CellTiter-Glo®).
In Vivo Xenograft Model
Caption: Workflow for the in vivo xenograft model study.
Methodology:
-
HT-29 human colorectal adenocarcinoma cells were injected subcutaneously into the flank of immunodeficient nude mice.
-
Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice were then randomized into treatment groups and treated with this compound, irinotecan, or a vehicle control.
-
Tumor dimensions were measured at regular intervals using calipers, and tumor volume was calculated using the formula: (length x width²) / 2.
-
The body weight of the mice was monitored as an indicator of treatment-related toxicity.
-
The study was concluded after a specified period, and the anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle control group.
Conclusion
This compound, a novel dual topoisomerase I/II inhibitor, demonstrates potent in vitro and in vivo anti-cancer activity. Its broad-spectrum cytotoxicity against various cancer cell lines at nanomolar to picomolar concentrations is promising. Furthermore, its in vivo efficacy in a colorectal cancer model is comparable to the established standard-of-care agent, irinotecan. The dual mechanism of action holds the potential for improved therapeutic outcomes and overcoming resistance. Further investigation, including studies in a wider range of cancer models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tapcin: A Protocol for Laboratory Personnel
A definitive Safety Data Sheet (SDS) with specific disposal instructions for Tapcin, a novel topoisomerase inhibitor, is not publicly available. As this compound is identified as a potent dual topoisomerase I/II inhibitor with antiproliferative and cytotoxic properties, it must be handled and disposed of with the utmost caution, following established protocols for cytotoxic and potentially hazardous research chemicals.[1][2][3] Researchers, scientists, and drug development professionals must treat this compound as a hazardous substance, assuming it may possess toxic, carcinogenic, mutagenic, or teratogenic effects.[4][5]
The following procedures are based on general best practices for the management of hazardous laboratory waste and are intended to provide essential guidance in the absence of specific manufacturer recommendations. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[2][4]
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, ensure all necessary personal protective equipment (PPE) is worn and that all handling of the compound, particularly in its solid form, occurs within a certified chemical fume hood to prevent inhalation and skin contact.[1][4]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield.[4] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile).[4] | Prevents skin contact and contamination. |
| Body Protection | A fully buttoned, flame-resistant lab coat or impervious gown.[1] | Protects against contamination of personal clothing. |
| Respiratory | A suitable respirator may be necessary if handling powder outside of a fume hood.[1] | Prevents inhalation of aerosolized particles. |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of a novel compound like this compound is to manage it as hazardous waste from the point of generation until its final disposal by a licensed professional. Never dispose of this compound or its contaminated materials in the regular trash or down the sewer.
Experimental Protocol for Waste Management and Disposal:
-
Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound must be considered hazardous waste. This includes contaminated gloves, pipette tips, wipes, bench paper, and empty vials.[2] Collect these items in a designated, leak-proof container lined with a distinctive plastic bag (e.g., yellow for chemotherapeutic waste).[3][5]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible container. Do not mix this compound waste with other chemical waste streams to avoid unforeseen reactions.[6]
-
Sharps Waste: Needles, syringes, or any glass items contaminated with this compound must be placed into a designated, puncture-proof sharps container clearly labeled as "Cytotoxic Waste".[5][7]
-
-
Container Management:
-
Selection: Use only containers approved for hazardous waste that are in good condition and have a secure, leak-proof closure.[8][6] The original manufacturer's container can be used for unused or expired product.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Cytotoxic," "Toxic"). The label should also include the accumulation start date and the name of the responsible researcher.[4]
-
Accumulation: Keep waste containers sealed except when adding waste.[8] Store containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel. This area should be secure and away from general lab traffic.
-
-
Spill Management and Decontamination:
-
In the event of a spill, evacuate and secure the area.[1]
-
For small spills, use a spill kit containing appropriate absorbent materials.
-
Wearing full PPE, cover the spill with absorbent pads.
-
Carefully collect all contaminated materials into the designated solid hazardous waste container.[1]
-
Decontaminate the surface area with a suitable cleaning solution (e.g., detergent), followed by a rinse with 70% isopropyl alcohol.[2] All cleaning materials must also be disposed of as hazardous waste.[2]
-
-
Final Disposal:
-
Once a waste container is full (typically no more than 90% capacity), ensure it is securely sealed and properly labeled.[8]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][4] Do not transport hazardous waste yourself.[10] Trained EHS personnel will manage the waste according to regulatory requirements, which typically involves high-temperature incineration for cytotoxic compounds.[3][11]
-
Quantitative Data for Waste Accumulation
The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting, as mandated by regulatory bodies. These are general guidelines; always adhere to your institution's specific policies.
| Parameter | Limit | Regulation/Guideline |
| Maximum Volume in SAA | 55 gallons of hazardous waste. | Resource Conservation and Recovery Act (RCRA) |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) of P-listed waste.[12] | Resource Conservation and Recovery Act (RCRA) |
| Container Fill Level | Do not fill beyond 90% capacity or the container's shoulder. | General Laboratory Safety |
| Storage Time Limit in SAA | Up to 12 months, provided accumulation limits are not exceeded. | UPenn EHRS Guideline |
| Removal After Full | Within 3 calendar days after the container becomes full. | General EHS Guideline |
Disposal Workflow
The logical flow for the proper disposal of this compound waste is illustrated below. This process ensures safety and compliance at each step, from waste generation to final disposal.
Caption: Disposal workflow for this compound laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
- 11. danielshealth.ca [danielshealth.ca]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Information for Tapcin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tapcin, a novel dual topoisomerase I/II inhibitor with potent antiproliferative activity.[1][2][3] Given the cytotoxic nature of this compound, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling highly potent and cytotoxic compounds in a research setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to hazardous chemicals. For a potent compound like this compound, a comprehensive PPE strategy is required.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter. | Protects against inhalation of aerosolized particles, which is a primary route of exposure for potent powder compounds. |
| Body Protection | A disposable, solid-front, back-tying lab coat or gown. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe, non-perforated shoes. | Protects feet from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Gather Materials: Assemble all necessary equipment, including vials of this compound, solvents, pipettes, and waste containers, before you begin.
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
2. Handling and Experimental Procedures:
-
Weighing: If weighing the solid form of this compound, do so within a chemical fume hood on a tared weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the vial of this compound slowly to avoid splashing.
-
Cell Culture: When treating cells with this compound, perform all steps in a biological safety cabinet to maintain sterility and containment.
-
Avoid Aerosolization: Handle all solutions and solid material in a manner that minimizes the generation of aerosols.
3. Post-Handling and Cleaning:
-
Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound. A 10% bleach solution followed by a 70% ethanol (B145695) wipe-down is a common practice for deactivating cytotoxic compounds.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including used gloves, lab coats, weigh boats, and pipette tips, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and cell culture media, must be collected in a sealed, labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.
-
Sharps: Any sharps, such as needles or razor blades, that come into contact with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: If this compound comes into contact with your eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: If you inhale this compound, move to fresh air immediately and seek medical attention.
-
Spill: In the event of a spill, evacuate the area and alert your lab supervisor or safety officer. Do not attempt to clean up a large spill without proper training and equipment.
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of the potent compound this compound.
References
- 1. This compound, an in Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an In Vivo Active Dual Topoisomerase I/II Inhibitor Discovered by Synthetic Bioinformatic Natural Product (Syn-BNP)-Coupled Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
